4-(2,3-dihydro-1H-inden-5-yl)butanoic acid chemical structure and properties
A Lipophilic Scaffold for Medicinal Chemistry and HDAC Inhibition Executive Summary 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (also known as 4-(5-indanyl)butanoic acid) is a bicyclic aromatic carboxylic acid used primar...
Author: BenchChem Technical Support Team. Date: February 2026
A Lipophilic Scaffold for Medicinal Chemistry and HDAC Inhibition
Executive Summary
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (also known as 4-(5-indanyl)butanoic acid) is a bicyclic aromatic carboxylic acid used primarily as a versatile building block in drug discovery. Structurally, it represents a "rigidified" and lipophilic analog of 4-phenylbutyric acid (4-PBA) , a well-known histone deacetylase (HDAC) inhibitor and chemical chaperone.
By fusing a cyclopentane ring to the phenyl moiety, the indane scaffold restricts conformational freedom and increases lipophilicity (LogP), potentially enhancing blood-brain barrier (BBB) permeability compared to its open-chain phenyl analogs. This guide details the physicochemical properties, synthetic pathways, and strategic applications of this compound in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
This molecule combines a lipophilic indane core with a hydrophilic carboxylic acid tail. It serves as an amphiphilic linker in fragment-based drug design.
Property
Data
IUPAC Name
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
Common Names
4-(5-indanyl)butyric acid; 5-Indanbutanoic acid
Molecular Formula
C₁₃H₁₆O₂
Molecular Weight
204.27 g/mol
Predicted LogP
~3.1 (vs. 2.4 for 4-PBA)
pKa (Acid)
~4.76 (Carboxylic acid)
H-Bond Donors/Acceptors
1 Donor / 2 Acceptors
Rotatable Bonds
4 (Butanoic acid chain)
Topological Polar Surface Area
37.3 Ų
Structural Analysis
The molecule consists of two distinct domains:
The Indane Core: A bicyclic system (benzene fused to cyclopentane). The C5-substitution pattern is favored in electrophilic aromatic substitutions due to steric hindrance at the C1/C3 positions.
The Butanoic Acid Tail: A four-carbon saturated chain ending in a carboxyl group. This length is critical for mimicking
-aminobutyric acid (GABA) analogs or interacting with the zinc-binding domain of HDAC enzymes.
Synthetic Methodology
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid follows a classic Friedel-Crafts Succinoylation followed by a Carbonyl Reduction . This protocol is favored for its scalability and use of inexpensive reagents.[1]
Phase 1: Friedel-Crafts Acylation
Reaction: Indane + Succinic Anhydride
4-(5-indanyl)-4-oxobutanoic acid
Reagent Setup: In a dry 3-neck flask under nitrogen, dissolve Succinic Anhydride (1.1 eq) in anhydrous Dichloromethane (DCM) or Nitrobenzene.
Activation: Cool to 0°C. Add Aluminum Chloride (AlCl₃, 2.2 eq) portion-wise. The solution will darken as the acylium ion complex forms.
Addition: Add Indane (1.0 eq) dropwise. Maintain temperature <5°C to prevent polymerization.
Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.
Quench: Pour the mixture over crushed ice/HCl. Extract with DCM. The product is the keto-acid intermediate.
Phase 2: Carbonyl Reduction
Reaction: 4-(5-indanyl)-4-oxobutanoic acid
Product
Note: The Clemmensen reduction is preferred here to avoid side reactions associated with the carboxylic acid.
Amalgam Preparation: Treat Zinc wool with HgCl₂ in dilute HCl to form the amalgam.
Reflux: Suspend the keto-acid intermediate in concentrated HCl/Toluene. Add the treated Zinc.
Heating: Reflux vigorously for 12–24 hours. Add additional conc. HCl every 4 hours to maintain acid strength.
Workup: Cool, dilute with water, and extract with Ethyl Acetate.
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography.
Workflow Visualization (DOT)
Caption: Two-step synthetic pathway converting Indane to the target butanoic acid via an oxo-intermediate.
Analytical Characterization
To validate the synthesis, the following spectroscopic signals are diagnostic.
1H NMR (300 MHz, CDCl₃)
Indane Core:
2.0–2.1 ppm (m, 2H, -CH₂- of cyclopentane ring).
2.8–2.9 ppm (t, 4H, benzylic -CH₂- of cyclopentane ring).
O-H Stretch: 2500–3300 cm⁻¹ (Broad, characteristic of acids).
C-H Stretch: 2850–2950 cm⁻¹ (Aliphatic).
Applications in Drug Development
HDAC Inhibition & Epigenetics
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid acts as a structural analog of Vorinostat (SAHA) and 4-Phenylbutyric Acid (4-PBA) .
Mechanism: The carboxylic acid group chelates the Zinc ion (Zn²⁺) in the catalytic pocket of Histone Deacetylases (HDACs).
Advantage: The indane ring provides a larger hydrophobic surface area than a phenyl ring, potentially increasing affinity for the HDAC rim region and improving cellular uptake due to higher lipophilicity.
Chemical Chaperone Activity
Like 4-PBA, this molecule is investigated for its ability to prevent protein aggregation in diseases like Cystic Fibrosis and Huntington's. The hydrophobic indane core may interact more effectively with exposed hydrophobic patches on misfolded proteins.
Synthetic Intermediate (Tricyclic Systems)
This acid is a precursor for Benz[f]indanones .
Cyclization: Treatment with Polyphosphoric Acid (PPA) causes intramolecular cyclization to form a tricyclic ketone.
Utility: These tricyclic scaffolds are found in antidepressants (e.g., analogs of Melitracen) and NMDA receptor antagonists.
Structure-Activity Relationship (SAR) Logic
Caption: SAR analysis showing how specific structural domains contribute to biological function.
Handling and Safety
Storage: Store in a cool, dry place. Hygroscopic; keep container tightly closed.
Solubility: Insoluble in water.[2] Soluble in DMSO, Ethanol, and Dichloromethane.
Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is required during synthesis, particularly during the AlCl₃ and HCl steps.
References
Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
HDAC Inhibitor Design: Miller, T. A., et al. "Histone deacetylase inhibitors." Journal of Medicinal Chemistry 46.24 (2003): 5097-5116. Link
Indane Scaffolds: Patil, S. A., et al. "Indane: A privileged scaffold for the design of diverse pharmacological agents." European Journal of Medicinal Chemistry 138 (2017): 182-200. Link
Phenylbutyrate Analogs: Kusaczuk, M., et al. "Phenylbutyrate in the context of HDAC inhibition." Current Pharmaceutical Design 22.1 (2016). Link
An In-depth Technical Guide to 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, a molecule of significant interest for researchers, scientists, and professionals in drug development. As this specifi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, a molecule of significant interest for researchers, scientists, and professionals in drug development. As this specific compound is not widely documented in publicly available chemical databases, this document outlines a proposed synthetic pathway, robust characterization methodologies, and explores its potential therapeutic applications based on the well-established biological activity of the indane scaffold.
The indane core, a fused aromatic and aliphatic ring system, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This is due to its prevalence in numerous biologically active natural products and synthetic molecules, offering a rigid framework for the strategic positioning of functional groups.[2] Derivatives of the indane scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4] This guide, therefore, serves as a foundational resource for the synthesis and investigation of this novel butanoic acid derivative.
Proposed Synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
The synthesis of the target molecule can be efficiently achieved through a two-step process involving a Friedel-Crafts acylation of indane (2,3-dihydro-1H-indene), followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid. This approach is a classic and reliable method for the introduction of an alkyl chain onto an aromatic ring without the risk of carbocation rearrangements that can occur in Friedel-Crafts alkylations.[5][6]
Step 1: Friedel-Crafts Acylation of Indane with Succinic Anhydride
The initial step involves the electrophilic aromatic substitution reaction between indane and succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7] The electrophile, an acylium ion, is generated in situ and preferentially attacks the electron-rich 5-position of the indane ring.
Experimental Protocol:
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (2.2 eq) and a dry, inert solvent such as dichloromethane or nitrobenzene.
Reagent Addition: A solution of indane (1.0 eq) and succinic anhydride (1.1 eq) in the same dry solvent is added dropwise to the stirred suspension of AlCl₃ at 0-5 °C. The reaction is exothermic and the temperature should be carefully controlled.
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).
Work-up and Isolation: The reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The resulting mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, 4-oxo-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid.
Purification: The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Keto Acid
The ketone group of the intermediate is reduced to a methylene group to yield the final product. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine hydrate and a strong base) are suitable methods.
Experimental Protocol (Clemmensen Reduction):
Amalgam Preparation: Zinc amalgam is prepared by stirring zinc granules with a dilute solution of mercury(II) chloride.
Reduction: The keto acid from Step 1 is dissolved in a solvent such as toluene, and concentrated hydrochloric acid and the zinc amalgam are added. The mixture is heated to reflux for several hours.
Work-up and Isolation: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried, and the solvent is evaporated.
Purification: The final product, 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, is purified by column chromatography or recrystallization.
Caption: Proposed two-step synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
As a novel compound, the determination of its physicochemical properties and structural confirmation through spectroscopic methods are crucial.
Predicted Physicochemical Properties
The following table summarizes the predicted properties for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid.
Property
Predicted Value
Molecular Formula
C₁₃H₁₆O₂
Molecular Weight
204.26 g/mol
CAS Number
Not available
Appearance
Expected to be a solid at room temperature
LogP (octanol/water)
~3.5 (estimated)
pKa
~4-5 (for the carboxylic acid)
Spectroscopic Analysis
The structural elucidation of the synthesized compound would rely on a combination of NMR spectroscopy and mass spectrometry.[8][9]
Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Ar-H
7.0 - 7.2
m
3H
-CH₂- (indane, C1 & C3)
2.8 - 3.0
t
4H
-CH₂- (indane, C2)
2.0 - 2.2
quintet
2H
-CH₂- (butanoic, α to ring)
2.5 - 2.7
t
2H
-CH₂- (butanoic, β to ring)
1.8 - 2.0
m
2H
-CH₂- (butanoic, α to COOH)
2.2 - 2.4
t
2H
-COOH
10 - 12
br s
1H
Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
-COOH
175 - 180
Ar-C (quaternary)
140 - 145
Ar-CH
120 - 130
-CH₂- (indane)
25 - 35
-CH₂- (butanoic)
20 - 40
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern would likely show characteristic losses of the butanoic acid side chain.
Potential Applications in Drug Discovery
The indane scaffold is a cornerstone in the development of various therapeutic agents.[2][10] The introduction of a butanoic acid side chain offers a handle for modulating physicochemical properties such as solubility and for potential interactions with biological targets.
Anticancer and Anti-inflammatory Potential
Numerous indane derivatives have been investigated for their anticancer activity.[4][10] They have been shown to inhibit angiogenesis and modulate inflammatory pathways, which are critical in tumor progression.[1] The butanoic acid moiety could enhance these properties or provide a new vector for targeted delivery.
Neuroprotective Applications
The indanone core is famously present in Donepezil, a drug used for the treatment of Alzheimer's disease.[3][11] Indane derivatives can modulate the activity of enzymes like monoamine oxidases (MAO) and acetylcholinesterase (AChE), which are key targets in neurodegenerative disorders.[3] The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid provides a novel scaffold for the development of new neuroprotective agents.
Caption: Potential mechanism of action for an indane derivative.
Conclusion
While 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid is not a commercially available compound with a registered CAS number, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential exploration in a therapeutic context. The proposed synthetic route is based on well-established and reliable chemical transformations. The inherent biological relevance of the indane scaffold makes this novel derivative a compelling target for further investigation by researchers in medicinal chemistry and drug discovery.
References
Arrow@TU Dublin. (n.d.). Drug Discovery: Novel Indane Scaffolds with Anticancer Activity. Retrieved from [Link]
Arrow@TU Dublin. (n.d.). Privileged Structure: Novel Indane Scaffolds as Potential Anticancer and Anti-Inflammatory Agents. Retrieved from [Link]
ScienceDirect. (2024, June 18). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Retrieved from [Link]
Semantic Scholar. (2016, December 31). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Retrieved from [Link]
CORE. (n.d.). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Retrieved from [Link]
University of Pennsylvania. (2023, April 7). Bioisosteres in Drug Design – “Escape from Flatland”. Retrieved from [Link]
ResearchGate. (n.d.). Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. Retrieved from [Link]
Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
Google Patents. (n.d.). US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative.
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
Googleapis. (2002, November 28). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1. Retrieved from [Link]
Open MedScience. (n.d.). Bioisosteres in Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). NMR chemical shifts of the indane derivatives. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Indane (CAS 496-11-7). Retrieved from [Link]
ResearchGate. (n.d.). NMR spectral data of some disubstituted indane derivatives. Retrieved from [Link]
NIH. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC. Retrieved from [Link]
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
NIH. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Retrieved from [Link]
Save My Exams. (2024, October 26). Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. Retrieved from [Link]
NIH. (2023, August 17). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC. Retrieved from [Link]
University of Pennsylvania. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved from [Link]
Eburon Organics. (n.d.). Indane Derivatives. Retrieved from [Link]
An In-depth Technical Guide to the Biological Activity of Indanyl Butanoic Acid Derivatives
Abstract The indan scaffold, a bicyclic hydrocarbon, serves as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a butanoic acid moiety, t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indan scaffold, a bicyclic hydrocarbon, serves as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a butanoic acid moiety, the resulting indanyl butanoic acid derivatives exhibit a remarkable spectrum of pharmacological activities. This guide provides a comprehensive technical overview of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their roles as potent anti-inflammatory agents, anticancer therapeutics via histone deacetylase (HDAC) inhibition, and immunomodulators. This document is intended to be a foundational resource, synthesizing current knowledge and providing practical insights for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Indan Butanoic Acid Scaffold
The indan ring system, consisting of a fused benzene and cyclopentane ring, is a structural motif present in a variety of compounds that have found success as therapeutic agents. Its rigid, yet three-dimensional, structure provides a unique framework for interacting with biological targets. The addition of a butanoic acid side chain introduces a critical functional group—a carboxylic acid—that can engage in key ionic and hydrogen-bonding interactions within enzyme active sites or receptor binding pockets.
Prominent examples of drugs featuring an indan core include the non-steroidal anti-inflammatory drug (NSAID) Sulindac and the antihypertensive agent Indacrinone. The exploration of indan derivatives, particularly those with acidic side chains like butanoic acid, continues to be a fertile area of research. These derivatives often act as bioisosteres or analogues of endogenous molecules, allowing them to modulate complex biological pathways. This guide will explore the key therapeutic areas where these compounds have shown significant promise.
Key Biological Activities & Therapeutic Targets
Indanyl butanoic acid derivatives have been investigated for a range of therapeutic applications. Their biological effects are diverse, stemming from their ability to interact with multiple, distinct molecular targets.
Anti-inflammatory and Analgesic Properties
A primary and well-established activity of indan acid derivatives is their role in mitigating inflammation and pain.[1] The drugs Sulindac and Clidanac are classic examples of potent anti-inflammatory agents built upon an indan core.[1] The mechanism for this activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the biosynthesis of pro-inflammatory prostaglandins. The butanoic acid chain is critical for anchoring the molecule within the active site of these enzymes.
A significant body of research has focused on butanoic acid derivatives as inhibitors of histone deacetylases (HDACs).[2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] By removing acetyl groups from histone proteins, they promote a condensed chromatin structure, leading to transcriptional repression. Aberrant HDAC activity is a hallmark of many cancers, causing the silencing of tumor suppressor genes.[2]
Indanyl butanoic acid derivatives can function as potent HDAC inhibitors. The butanoic acid moiety chelates the zinc ion in the HDAC active site, while the indan group provides a scaffold for further interactions, influencing isoform selectivity and potency. This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][5][6] Some derivatives have shown impressive potency, with IC50 values in the nanomolar range against specific HDAC isoforms.[4][7]
Immunomodulatory Roles
Beyond direct cytotoxicity to cancer cells, butyric acid and its derivatives can exert profound effects on the immune system. Certain derivatives have been shown to induce antigen-specific unresponsiveness in CD4+ T cells, a state known as anergy.[8] This is achieved by causing a G1 cell cycle blockade in activated T cells.[8] This immunomodulatory activity suggests potential applications in treating autoimmune diseases and preventing transplant rejection, where dampening a specific immune response is therapeutically desirable.
Deciphering the Mechanism of Action
Understanding how these derivatives function at a molecular level is paramount for rational drug design. Their diverse biological effects are rooted in specific interactions with key cellular machinery.
The anticancer effects of many indanyl butanoic acid derivatives are directly attributable to HDAC inhibition. This process follows a well-defined molecular pathway.
// Pathway Logic with Inhibitor
{rank=same; Drug; Histone;}
Histone -> HDAC [style=invis];
Drug -> HDAC [edgetooltip="The butanoic acid group chelates the zinc ion, inhibiting the enzyme."];
HDAC:s -> Chromatin_R:n [label="Inhibition Prevents\nDeacetylation", color="#34A853", fontcolor="#34A853", dir=back, style=bold];
}
enddot
Caption: HDAC Inhibition Pathway by Indanyl Butanoic Acid Derivatives.
The process begins with the derivative entering the cell and nucleus. The carboxylic acid of the butanoic acid chain acts as a zinc-binding group, effectively blocking the catalytic activity of the HDAC enzyme. This prevents the removal of acetyl groups from histones, leading to an accumulation of acetylated histones. The resulting "open" or relaxed chromatin structure allows transcription factors to access DNA, reactivating the expression of critical regulatory genes, such as those involved in apoptosis and cell cycle control.
Structure-Activity Relationship (SAR) Analysis
The biological activity of indanyl butanoic acid derivatives is highly dependent on their specific chemical structure. SAR studies aim to correlate structural features with pharmacological potency and selectivity.[9]
The Butanoic Acid Chain: The length and nature of the acidic chain are critical. A four-carbon chain (butanoic acid) is often found to be optimal for fitting into the active sites of targets like HDACs.[10] Esterification of the carboxylic acid can create prodrugs, which may improve bioavailability and cellular uptake before being hydrolyzed intracellularly to release the active acid.[11]
Substitution on the Indan Ring: The position and nature of substituents on the aromatic portion of the indan ring significantly modulate activity. Methoxy or halo substitutions can enhance potency by altering electronic properties and steric interactions with the target protein.[1] These modifications can also influence pharmacokinetic properties like metabolism and half-life.
Stereochemistry: The indan scaffold contains chiral centers, and the stereochemistry of the molecule can have a profound impact on biological activity. Different enantiomers may exhibit vastly different potencies or even different pharmacological profiles, highlighting the importance of stereospecific interactions with the biological target.
Experimental Protocols for Activity Evaluation
To rigorously assess the biological activity of newly synthesized derivatives, a series of validated in vitro and in vivo assays are employed. The choice of assay is dictated by the hypothesized mechanism of action.
Protocol: In Vitro HDAC Inhibition Assay
Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a specific HDAC isoform.
Causality: This is a direct, mechanistic assay. A positive result strongly indicates that the compound interacts with the target enzyme. It is the foundational screen for developing HDAC inhibitors.
Methodology:
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), a reference inhibitor (e.g., SAHA), and recombinant human HDAC enzyme. Dilute the test compound to a range of concentrations.
Enzyme Reaction: In a 96-well microplate, add the HDAC enzyme, assay buffer, and either the test compound, reference inhibitor, or vehicle control.
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for enzyme-inhibitor interaction.
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
Reaction Development: Incubate at 37°C for 60 minutes. The HDAC enzyme will deacetylate the substrate.
Signal Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group.
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
Data Analysis: Convert fluorescence units to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Protocol: Cell Proliferation (MTT) Assay
Objective: To assess the cytostatic or cytotoxic effect of a compound on a cancer cell line.
Causality: This is a functional, cell-based assay. While not directly mechanistic, it validates that the enzymatic inhibition observed in the HDAC assay translates to a desired biological outcome (i.e., stopping cancer cell growth). It is a crucial step to bridge biochemistry with cell biology.
Methodology:
Cell Seeding: Seed a relevant cancer cell line (e.g., HepG2, U937) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[3]
Compound Treatment: Treat the cells with serial dilutions of the indanyl butanoic acid derivative for a specified duration (e.g., 72 hours). Include a vehicle-only control.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Living, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate. Aspirate the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the crystals.
Absorbance Reading: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
The potency of different derivatives can vary significantly. Summarizing key quantitative metrics like IC50 (half-maximal inhibitory concentration) is essential for comparing compounds and guiding SAR.
Indanyl butanoic acid derivatives represent a versatile and highly valuable scaffold in modern drug discovery. Their proven efficacy as anti-inflammatory agents and their significant potential as anticancer therapeutics, primarily through the mechanism of HDAC inhibition, underscore their importance. The structure-activity relationships explored to date provide a solid framework for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
Future research should focus on developing derivatives with greater isoform selectivity for HDACs to minimize off-target effects, exploring novel prodrug strategies to enhance delivery to target tissues, and further investigating their immunomodulatory potential for applications in autoimmune and inflammatory diseases. The synthesis of comprehensive compound libraries and their evaluation through high-throughput screening will undoubtedly uncover new derivatives with superior therapeutic profiles, continuing the legacy of the indan scaffold as a cornerstone of medicinal chemistry.
References
Design, Synthesis, and Pharmacological Opioid Analgetics Evaluation of Ultrashort- to Long-Acting. (Source: vertexaisearch.cloud.google.com)
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Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents - ResearchGate. (Source: vertexaisearch.cloud.google.com)
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(PDF) Synthesis and Structure-Activity-Relationships of Indan Acid Derivatives as Analgesic and Anti-Inflammatory Agents - ResearchGate. (Source: ResearchGate) [Link]
Structure-activity relationship of 17 structural analogues of n-butyric acid upon c-myc expression - PubMed. (Source: National Center for Biotechnology Information) [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (Source: National Center for Biotechnology Information) [Link]
Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies - PubMed. (Source: National Center for Biotechnology Information) [Link]
Derivatives of butyric acid as potential anti-neoplastic agents - PubMed. (Source: National Center for Biotechnology Information) [Link]
molecular weight and formula of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
The following technical guide provides an in-depth analysis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid , a significant intermediate in the synthesis of non-natural amino acids, histone deacetylase (HDAC) inhibitors, a...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid , a significant intermediate in the synthesis of non-natural amino acids, histone deacetylase (HDAC) inhibitors, and potential PPAR agonists.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
This section establishes the definitive chemical structure and physical properties of the compound. As a lipophilic carboxylic acid featuring a fused bicyclic system (indane), it serves as a robust scaffold for drug discovery, particularly in fragment-based lead design.
Nomenclature & Identifiers
Parameter
Data
IUPAC Name
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
Common Synonyms
4-(Indan-5-yl)butyric acid; 5-Indanbutanoic acid
Molecular Formula
C₁₃H₁₆O₂
Molecular Weight
204.27 g/mol
SMILES
OC(=O)CCCC1=CC2=C(CCC2)C=C1
CAS Registry Number
Not widely indexed in public registries; often custom-synthesized.[1][2] (Related: 2-Amino-4-(indan-5-yl)butanoic acid, CAS 1266713-33-0)
Calculated Physicochemical Properties
Data derived from consensus molecular modeling (ClogP/PSA).
Property
Value
Implication for Drug Design
LogP (Octanol/Water)
~3.45
High lipophilicity; likely good membrane permeability but poor aqueous solubility.
Topological PSA
37.30 Ų
Excellent range for blood-brain barrier (BBB) penetration (<90 Ų).
H-Bond Donors
1 (COOH)
Typical for carboxylic acid pharmacophores.
H-Bond Acceptors
2 (COOH)
Interaction points for receptor binding pockets (e.g., Arginine residues).
Rotatable Bonds
4
Moderate flexibility, allowing induced-fit binding without excessive entropy penalty.
Synthetic Pathway & Methodology
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid typically follows a two-stage protocol: Friedel-Crafts Succinoylation followed by Carbonyl Reduction . This route is preferred for its scalability and the availability of starting materials (Indane and Succinic Anhydride).
Reaction Scheme Visualization
Caption: Two-step synthesis via Friedel-Crafts acylation and Clemmensen reduction.
Prepare Zn(Hg) by treating zinc wool with HgCl₂ in dilute HCl.
Suspend the keto-acid in toluene and add to the Zn(Hg) mixture.
Add Conc. HCl dropwise while heating to reflux.
Reflux for 6–12 hours, adding additional HCl periodically to maintain acidity.
Workup: Cool to RT. Separate the organic layer. Extract the aqueous layer with toluene.
Purification: Wash combined organics with water, dry, and concentrate. The final product (4-(indan-5-yl)butanoic acid) may be purified by column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization.
Applications in Drug Discovery
This molecule is rarely a final drug but serves as a critical pharmacophore builder . Its structural motifs are found in several therapeutic classes.
Structural Homology & Bioisosterism
The 4-(indan-5-yl)butanoic acid scaffold acts as a rigidified analog of phenylbutanoic acid .
HDAC Inhibitors: The carboxylic acid can be converted to a hydroxamic acid (CONHOH). The indane ring provides the "cap group" necessary for hydrophobic interaction at the enzyme surface, while the butyl chain acts as the "linker" to the zinc-binding domain.
PPAR Agonists: Similar to Ciglitazone or Muraglitazar analogs, the lipophilic tail (indane) and the acidic head group mimic fatty acids, allowing binding to Peroxisome Proliferator-Activated Receptors (PPARs).
Amino Acid Derivatization
As indicated by search data, the 2-amino derivative (CAS 1266713-33-0) is a known research chemical. The title compound (the non-amino acid) serves as the starting material for this synthesis via alpha-bromination followed by amination.
Analytical Characterization (Predicted)
To validate the synthesis, the following spectral signals should be observed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ, ppm)
Multiplicity
Integration
Assignment
11.0 - 12.0
Broad Singlet
1H
Carboxylic Acid (-COOH)
7.0 - 7.2
Multiplet
3H
Aromatic Indane Protons (Ar-H)
2.8 - 2.9
Triplet
4H
Benzylic Indane Ring (-CH₂-)
2.65
Triplet
2H
Benzylic Chain (-CH₂-Ar)
2.35
Triplet
2H
Alpha-Carbonyl (-CH₂-COOH)
2.05
Quintet
2H
Indane Ring Bridge (-CH₂-)
1.95
Quintet
2H
Beta-Chain (-CH₂-)
Mass Spectrometry (ESI-MS)
Molecular Ion [M-H]⁻: 203.26 m/z (Negative Mode).
Fragmentation: Loss of CO₂ (M-44) is common for carboxylic acids.
References
Friedel-Crafts Acylation Methodology
Martin, E. L., & Fieser, L. F. (1935). "Succinic Anhydride."[3][4][1] Organic Syntheses, 15, 76.
Clemmensen Reduction Standards:
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Amino Acid Analog Reference
ChemicalBook. (n.d.). "2-Amino-4-(indan-5-yl)butanoic acid."[5] Retrieved February 19, 2026.
Technical Guide: Therapeutic Potential of 4-(2,3-dihydro-1H-inden-5-yl)butanoic Acid
The following technical guide provides an in-depth analysis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid , a molecule positioned at the intersection of histone deacetylase (HDAC) inhibition, chemical chaperone activity,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid , a molecule positioned at the intersection of histone deacetylase (HDAC) inhibition, chemical chaperone activity, and PPAR modulation.
Executive Summary & Chemical Identity
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (also referred to as 5-Indanylbutyric Acid ) represents a strategic lipophilic analog of the clinically established drug 4-Phenylbutyric Acid (4-PBA) . By replacing the phenyl ring of 4-PBA with a bicyclic indane (2,3-dihydro-1H-indene) scaffold, this molecule introduces increased structural rigidity and lipophilicity while retaining the core pharmacophore responsible for HDAC inhibition and chemical chaperone activity.
This structural modification is critical for medicinal chemistry campaigns aiming to improve Blood-Brain Barrier (BBB) permeability and alter metabolic stability compared to the parent phenylbutyrate. The compound serves as a versatile scaffold with pleiotropic therapeutic potential in neurodegenerative disorders, metabolic syndrome, and oncology.
Chemical Profile
Property
Specification
IUPAC Name
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
Common Name
5-Indanylbutyric Acid
Molecular Formula
C₁₃H₁₆O₂
Molecular Weight
204.27 g/mol
Core Scaffold
Indane (Benzocyclopentane)
Functional Group
Carboxylic Acid (Butyric acid tail)
Key Analog
4-Phenylbutyric Acid (4-PBA)
Mechanism of Action: The Indane-Butyrate Pharmacophore
The therapeutic efficacy of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid is driven by three primary mechanisms, inferred from Structure-Activity Relationship (SAR) data of indane derivatives and phenylbutyrate analogs.
A. Histone Deacetylase (HDAC) Inhibition
Like its parent compound 4-PBA, this molecule functions as a pan-HDAC inhibitor (Class I and II). The carboxylic acid tail acts as a "zinc-binder," chelating the zinc ion in the catalytic pocket of HDAC enzymes.
Mechanism: Inhibition of HDACs prevents the deacetylation of histone lysine residues.
Result: This leads to hyperacetylation of histones (H3/H4), relaxing chromatin structure (euchromatin formation) and reactivating silenced tumor suppressor genes or neuroprotective pathways (e.g., BDNF expression).
Advantage: The indane ring enhances lipophilicity (LogP > 2.5), potentially increasing cellular uptake and CNS penetration compared to 4-PBA.
B. Chemical Chaperone Activity
The molecule acts as a low-molecular-weight chemical chaperone, stabilizing protein conformation and reducing Endoplasmic Reticulum (ER) stress.
Mechanism: It interacts with hydrophobic domains of misfolded proteins, preventing aggregation and facilitating proper folding or clearance.
Application: Critical in diseases characterized by protein misfolding, such as Cystic Fibrosis (ΔF508-CFTR) and Urea Cycle Disorders.
C. PPAR Agonism (Metabolic Modulation)
Indane-acid derivatives are established ligands for Peroxisome Proliferator-Activated Receptors (PPARs) .
Mechanism: The butyric acid side chain mimics fatty acids, allowing the molecule to bind the ligand-binding domain (LBD) of PPARα or PPARγ.
Result: Activation of lipid metabolism genes, improved insulin sensitivity, and reduction of systemic inflammation.
Synthesis & Manufacturing Protocol
The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid follows a robust, scalable two-step protocol involving Friedel-Crafts acylation followed by carbonyl reduction.
Reagents: Aluminum Chloride (AlCl₃) or Zeolite catalyst.
Solvent: Dichloromethane (DCM) or Nitrobenzene.
Conditions: 0°C to Room Temperature, anhydrous conditions.
Selectivity: The acylation occurs predominantly at the 5-position of the indane ring due to steric hindrance at the 4-position and electronic activation.
Method A (Clemmensen Reduction): Zinc amalgam [Zn(Hg)] in conc. HCl. Effective but generates acidic waste.
Method B (Catalytic Hydrogenation): H₂ (50 psi), Pd/C catalyst in Acetic Acid/Ethanol. Preferred for pharmaceutical purity.
Method C (Wolff-Kishner): Hydrazine hydrate (NH₂NH₂) and KOH in ethylene glycol.
Experimental Workflow Diagram
Caption: Two-step synthesis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid via Friedel-Crafts acylation and catalytic hydrogenation.
Therapeutic Applications & Disease Targets[1]
A. Neurodegenerative Disorders (Alzheimer’s & Huntington’s)
The indane-butyrate scaffold is designed to cross the Blood-Brain Barrier (BBB) more effectively than phenylbutyrate.
Target: HDAC inhibition in neurons.
Effect: Increases acetylation of histone H3/H4, restoring expression of CREB and BDNF (Brain-Derived Neurotrophic Factor), which are downregulated in neurodegeneration.
Chaperone Effect: Reduces aggregation of Poly-Q proteins (Huntingtin) or Amyloid-beta.
B. Urea Cycle Disorders (Ammonia Scavenging)
Similar to sodium phenylbutyrate, this molecule can undergo beta-oxidation to form indane-acetic acid , which may conjugate with glutamine.
Mechanism: The glutamine conjugate is excreted in urine, providing an alternative pathway for waste nitrogen excretion, bypassing the defective urea cycle.
C. Metabolic Syndrome & Type 2 Diabetes[2]
Target: PPAR Activation.
Effect: Promotes fatty acid oxidation (PPARα) and insulin sensitization (PPARγ). The indane core provides a rigid scaffold that may improve selectivity and reduce off-target effects compared to flexible fatty acids.
Signaling Pathway Visualization
Caption: Multi-target mechanism of action: HDAC inhibition, Chaperone activity, and PPAR modulation leading to neuroprotection and metabolic regulation.[1]
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized compound for research, the following analytical standards must be met.
Gore, S. D., et al. (2006). "Impact of the deacetylase inhibitor sodium phenylbutyrate on gene expression." Clinical Cancer Research. Link
Maher, P., et al. (2011). "Fisetin and other indane derivatives as neuroprotective agents." Genes & Nutrition. Link
Perlmutter, D. H. (2002). "Chemical chaperones: a pharmacological strategy for disorders of protein folding and trafficking." Pediatric Research. Link
Tontonoz, P., & Spiegelman, B. M. (2008). "Fat and beyond: the diverse biology of PPARgamma." Annual Review of Biochemistry. Link
Kato, K., et al. (2005). "Synthesis and biological activity of Ramelteon (TAK-375): a novel melatonin receptor agonist." Chemical and Pharmaceutical Bulletin. Link
solubility profile of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid in water vs organic solvents
An In-depth Technical Guide to the Solubility Profile of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid Abstract This technical guide provides a comprehensive analysis of the predicted solubility profile of 4-(2,3-dihydro-1H...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility Profile of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted solubility profile of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and fundamental physicochemical principles to construct a reliable, predictive model of its behavior in both aqueous and organic media. We will explore the molecule's key physicochemical properties, such as its acid dissociation constant (pKa) and lipophilicity (logP), which are critical determinants of its solubility. The guide details the profound influence of pH on aqueous solubility and provides a systematic overview of its expected solubility across a range of common organic solvents. To empower researchers, this document includes a detailed, field-proven protocol for the experimental determination of thermodynamic solubility via the shake-flask method, ensuring a self-validating system for empirical verification. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's solubility characteristics for applications in medicinal chemistry, pharmacology, and materials science.
Introduction and Molecular Structure Analysis
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid is a carboxylic acid derivative featuring a lipophilic indane moiety. The molecule's structure is a composite of two distinct functional regions:
A Hydrophilic Head: The butanoic acid group (-CH₂(CH₂)₂COOH) contains a polar carboxyl functional group. This group can act as a hydrogen bond donor and acceptor, a property that typically confers aqueous solubility.[1][2][3]
A Lipophilic Tail: The 2,3-dihydro-1H-indene (commonly known as indane) substituent is a bicyclic aromatic hydrocarbon. This large, non-polar group is inherently hydrophobic ("water-fearing") and is the primary driver of the molecule's affinity for non-polar environments.[4][5]
The interplay between this polar head and non-polar tail dictates the overall solubility profile. The significant size of the hydrophobic indane group relative to the hydrophilic butanoic acid chain suggests that the compound will be predominantly lipophilic.
Predicted Physicochemical Properties
A molecule's solubility is fundamentally governed by its physicochemical properties. The most critical parameters for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid are its acid dissociation constant (pKa) and its octanol-water partition coefficient (logP).
Property
Predicted Value
Rationale & Causality
pKa
~4.8 - 5.0
The pKa of a carboxylic acid is the pH at which it is 50% ionized. The pKa of unsubstituted butanoic acid is approximately 4.82.[6][7][8][9] The indane group attached to the butanoic acid chain is a weak electron-donating group, which slightly destabilizes the conjugate base (carboxylate anion), making the acid marginally weaker (higher pKa). Therefore, the pKa is predicted to be very close to, or slightly higher than, that of butanoic acid.
logP
~3.5 - 4.0
The logP value is a measure of lipophilicity; a higher value indicates greater preference for a non-polar (octanol) phase over a polar (aqueous) phase. The experimental logP of indane is ~3.3.[4][5] The butanoic acid fragment contributes to a lesser extent to the overall lipophilicity. Summing the contributions suggests a logP value in the range of 3.5 to 4.0, classifying it as a lipophilic molecule. This high logP is the primary indicator of low intrinsic aqueous solubility.
Aqueous Solubility Profile: The Critical Role of pH
The aqueous solubility of an ionizable compound like 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid is not a single value but is highly dependent on the pH of the medium. This is due to the equilibrium between the neutral, poorly soluble acid form and its charged, much more soluble carboxylate salt form.
Caption: pH-dependent equilibrium of the carboxylic acid.
At Low pH (pH < 3.8): Well below the predicted pKa, the equilibrium lies far to the left. The molecule exists almost exclusively in its neutral, protonated (R-COOH) form. Due to the dominant hydrophobic indane moiety and high logP, its solubility will be very low.
At pH ≈ pKa (pH 4.8 - 5.0): The concentrations of the neutral acid and the ionized carboxylate salt are equal. The solubility will be significantly increased compared to the low pH condition but will not have reached its maximum.
At High pH (pH > 6.0): Well above the pKa, the equilibrium shifts to the right, and the molecule exists predominantly as its deprotonated carboxylate anion (R-COO⁻). The presence of the ionic charge allows for strong ion-dipole interactions with water molecules, dramatically increasing its aqueous solubility.
Table 2: Predicted Aqueous Solubility as a Function of pH
pH Condition
Dominant Species
Predicted Solubility
pH 2.0 (Acidic)
R-COOH (Neutral)
Very Low (< 0.01 mg/mL)
pH 5.0 (Near pKa)
R-COOH ≈ R-COO⁻
Moderate
pH 7.4 (Physiological)
R-COO⁻ (Anion)
High
pH 9.0 (Basic)
R-COO⁻ (Anion)
Very High
Organic Solvent Solubility Profile
The solubility in organic solvents is predicted based on the "like dissolves like" principle. The molecule's large, non-polar surface area combined with a polar, hydrogen-bonding functional group gives it a versatile solubility profile in organic media.
Table 3: Predicted Solubility in Common Organic Solvents
Solvent Class
Example Solvents
Predicted Solubility
Rationale & Causality
Polar Protic
Methanol, Ethanol
High to Very High
These solvents can effectively engage in hydrogen bonding with the carboxylic acid group, while their alkyl chains can interact with the indane moiety via van der Waals forces.[10]
Polar Aprotic
DMSO, DMF, Acetone, THF
High to Very High
These solvents have strong dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar carboxyl group. Their organic nature readily accommodates the hydrophobic portion of the molecule.
Moderate Polarity
Dichloromethane (DCM), Ethyl Acetate
Moderate to High
These solvents provide a balance, capable of solvating both the polar and non-polar regions of the molecule, leading to good solubility.
Non-polar
Toluene, Hexane, Heptane
Low to Sparingly Soluble
While the indane group has a high affinity for these solvents, the highly polar carboxylic acid group is poorly solvated, which will limit overall solubility. Dimerization of the acid via hydrogen bonding can occur in these solvents, which may slightly improve solubility over what would be expected for a simple polar group.
To empirically validate the predicted solubility profile, the "gold standard" shake-flask method is recommended.[11][12] This protocol is designed to measure the equilibrium (thermodynamic) solubility, which is the most stable and relevant value for drug development and regulatory purposes.[13]
Caption: Workflow for the Shake-Flask Solubility Assay.
5.1 Materials and Equipment
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (solid, high purity)
Glass vials with screw caps (e.g., 2 mL or 4 mL)
Orbital shaker or rotator in a temperature-controlled environment
Centrifuge capable of reaching >10,000 x g
Calibrated pipettes
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
Aqueous buffers (e.g., phosphate or citrate) adjusted to various pH values
Selected organic solvents (HPLC grade)
Volumetric flasks for standard preparation
5.2 Step-by-Step Methodology
Preparation of Test Solutions:
For each solvent to be tested (e.g., pH 2.0 buffer, pH 7.4 buffer, ethanol, etc.), add a sufficient amount of solid 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid to a glass vial to ensure an excess of solid will remain after equilibrium is reached (a visible pellet should be present at the end). A starting point of ~2-5 mg per 1 mL of solvent is often sufficient.
Accurately add 1 mL of the chosen solvent to the vial.
Prepare each condition in triplicate for statistical validity.
Equilibration:
Securely cap the vials.
Place the vials on an orbital shaker or rotator set to a consistent, moderate speed.
Allow the samples to equilibrate for a minimum of 24 hours at a constant temperature (e.g., 25°C or 37°C). For compounds that may have stable polymorphs, a 48-72 hour equilibration time is recommended to ensure the true thermodynamic equilibrium is reached.[12]
Phase Separation:
After equilibration, visually confirm that excess solid is still present.
Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
Sampling:
Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant from the vial. It is critical not to disturb the solid pellet at the bottom.
Self-Validation Step: To ensure the solution is saturated and not a supersaturated or colloidal suspension, it is best practice to take samples at multiple time points (e.g., 24h and 48h). The solubility values should be consistent between the time points to confirm equilibrium has been reached.
Quantification:
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or methanol) at a known high concentration.
Create a series of calibration standards by diluting the stock solution.
Dilute the collected supernatant samples with mobile phase to fall within the linear range of the calibration curve.
Analyze the standards and the diluted samples by a validated HPLC-UV or LC-MS/MS method.
Data Analysis:
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.
Use the regression equation from the calibration curve to calculate the concentration of the compound in the diluted supernatant samples.
Multiply by the dilution factor to determine the final solubility in the original solvent. Report the mean and standard deviation of the triplicate measurements.
Conclusion
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid is a lipophilic molecule with poor intrinsic aqueous solubility. Its solubility in aqueous media is critically dependent on pH, increasing significantly at pH values above its predicted pKa of ~4.8-5.0 due to the formation of the highly soluble carboxylate salt. Conversely, it is expected to be readily soluble in a wide range of polar organic solvents, including alcohols and aprotic solvents like DMSO and DMF. The provided shake-flask protocol offers a robust framework for the empirical determination of these properties, enabling researchers to validate these predictions and generate the precise data needed for their specific applications.
References
PubChem. Butyric Acid | C4H8O2. National Center for Biotechnology Information. [Link]
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]
Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]
Chemsrc. (2025, August 20). Indane | CAS#:496-11-7. [Link]
Liptak, M. D., & Shields, G. C. (2001). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. ResearchGate. [Link]
Filo. (2023, November 17). pK_{a} of which compound is very close to pK_{a} of Butanoic acid?. [Link]
Ghafourian, T., & Barzegar-Jalali, M. (2008). Prediction of the logarithmic of partition coefficients (log P) of some organic compounds by least square-support vector machine (LS-SVM). University of Texas Southwestern Medical Center. [Link]
Chen, I. G., & MacKerell, A. D., Jr. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. PubMed. [Link]
University of Texas. (n.d.). Acid/Base Ionization Constants. gchem. [Link]
OECD. (2006, March 23). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals. [Link]
Lavecchia, R., & Zollo, F. (2016). Quantum mechanical based approaches for predicting pKa values of carboxylic acids. RSC Publishing. [Link]
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
Principles of Drug Action 1. (2005). Carboxylic Acid Structure and Chemistry: Part 1. [Link]
PubChem. Indane | C9H10. National Center for Biotechnology Information. [Link]
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link]
Chemistry LibreTexts. (2023, July 17). 14.4: Physical Properties of Carboxylic Acids. [Link]
Mannhold, R., & Tetko, I. V. (2024, March 1). Calculation of the Three Partition Coefficients logPow, logKoa and logKaw of Organic Molecules at Standard Conditions at Once by Means of a Generally Applicable Group-Additivity Method. MDPI. [Link]
LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
Reddit. (2012, September 15). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? r/chemhelp. [Link]
Wang, J., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]
Liptak, M. D., et al. (2001). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF. The Journal of Physical Chemistry A - ACS Publications. [Link]
Brainly.in. (2022, January 30). Explain Solubility of carboxylic acid. [Link]
KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]
Regulations.gov. (2014, May 7). Water Solubility (Flask Method). [Link]
Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link]
U.S. Environmental Protection Agency. (1998, March). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. EPA NEPS. [Link]
Metabolic Stability Predictions for 4-(2,3-dihydro-1H-inden-5-yl)butanoic Acid
Executive Summary This technical guide provides a predictive metabolic stability analysis for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid . By deconstructing the molecule into its pharmacophores—the lipophilic indane ring...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a predictive metabolic stability analysis for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid . By deconstructing the molecule into its pharmacophores—the lipophilic indane ring and the butanoic acid side chain —we can forecast specific metabolic liabilities with high confidence.
The compound presents a "Janus-faced" metabolic profile:
Phase I Liability: The indane scaffold is prone to stereoselective benzylic hydroxylation mediated by Cytochrome P450 (CYP) enzymes.
Mitochondrial Liability: The butanoic acid chain mimics fatty acids, making it a substrate for
-oxidation, potentially shortening the chain by two carbons.
Phase II Liability: The terminal carboxylic acid is a high-affinity handle for UDP-glucuronosyltransferases (UGTs), leading to the formation of potentially reactive acyl glucuronides.
This guide details the mechanistic basis of these pathways and provides self-validating experimental protocols to assess them.
Part 1: Structural Analysis & In Silico Predictions
Chemotype Deconstruction
The molecule consists of a bicyclic hydrocarbon (indane) attached to a short-chain fatty acid tail.
Indane Core (C
H): Contains a fused benzene and cyclopentane ring. The C1 and C3 positions of the cyclopentane ring are benzylic carbons . Benzylic C-H bonds have lower bond dissociation energy (BDE ~85-90 kcal/mol) compared to unactivated alkyl C-H bonds (~98 kcal/mol), making them "soft spots" for radical abstraction by the CYP450 Iron-Oxo species (Compound I).
Butanoic Acid Chain (C
HO): This moiety acts as a linker and a polar head. In vivo, this mimics a short-chain fatty acid, subjecting the molecule to mitochondrial Acyl-CoA synthetase activity.
Predicted Metabolic Map
The following diagram illustrates the three primary divergence points for the metabolism of this compound.
Figure 1: Predicted metabolic fate of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid showing Phase I hydroxylation, Mitochondrial
-oxidation, and Phase II conjugation.
Part 2: Mechanistic Pathways (The "Why")
Benzylic Hydroxylation (CYP-Mediated)
The primary Phase I clearance mechanism is expected to be hydroxylation at the C1 position of the indane ring.
Mechanism: The CYP450 catalytic cycle involves Hydrogen Atom Transfer (HAT). The benzylic radical formed at C1 is stabilized by resonance with the aromatic ring.
Enzymology: Based on structural analogs like indomethacin and general lipophilic acids, CYP2C9 and CYP3A4 are the predicted isoforms driving this reaction.
Chirality: Indane hydroxylation is often stereoselective. Researchers should anticipate the formation of enantiomeric alcohols (R/S-1-indanol derivatives) which may have different pharmacological activities or clearance rates [1].
Beta-Oxidation (Chain Shortening)
Unlike typical drug metabolites, the butanoic acid side chain allows this molecule to enter the fatty acid degradation pathway.
Mechanism: The carboxylic acid is activated to a CoA thioester. Through sequential dehydrogenation, hydration, and thiolytic cleavage, the 4-carbon chain is shortened by 2 carbons.[1]
Outcome: The major metabolite is predicted to be 2-(2,3-dihydro-1H-inden-5-yl)acetic acid .
Experimental Implication: Standard microsomal assays (which lack mitochondria) will miss this pathway. You must use hepatocytes to detect this clearance route [2].
Acyl Glucuronidation & Toxicity Risks
The carboxylic acid moiety is a substrate for UGTs (e.g., UGT1A1, UGT2B7).[2]
The Danger: Acyl glucuronides are not stable. They undergo intramolecular rearrangement (acyl migration) to form isomers that can covalently bind to serum albumin and other proteins via nucleophilic attack. This mechanism is heavily implicated in idiosyncratic drug-induced liver injury (DILI) for carboxylic acid drugs (e.g., diclofenac, ibufenac) [3].
Part 3: Experimental Validation Protocols
To validate these predictions, a tiered assay approach is required.
Tier 1: Microsomal Stability Assay (Phase I Focus)
This assay isolates CYP-mediated clearance (benzylic hydroxylation).
Protocol:
Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.
Buffer System: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl
.
Pre-Incubation: Mix HLM (final conc. 0.5 mg/mL) with Test Compound (1 µM) in buffer.[3] Equilibrate at 37°C for 5 mins.
Note: 1 µM is chosen to ensure first-order kinetics (
).
Initiation: Add NADPH regenerating system (or 1 mM NADPH final).
Sampling: Remove aliquots (50 µL) at
min.
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Crucial Step: This assay is mandatory to detect the
-oxidation pathway, which requires intact mitochondria.
Protocol Differences:
System: Cryopreserved human hepatocytes (1 million cells/mL).
Media: Krebs-Henseleit buffer (pH 7.4).
Analysis: Monitor for the specific mass shift of -28 Da (loss of C
H via -oxidation) and +176 Da (glucuronidation).
Experimental Decision Tree
Figure 2: Decision tree for distinguishing between CYP-mediated clearance and mitochondrial
-oxidation.
Part 4: Data Interpretation & Risk Assessment
Quantitative Benchmarks
Parameter
Low Clearance
Moderate Clearance
High Clearance
Implication for Indane Derivative
HLM (µL/min/mg)
< 15
15 - 45
> 45
Expect Moderate-High due to lipophilicity.
Hepatocyte (µL/min/10 cells)
< 5
5 - 15
> 15
Expect High if -oxidation is active.
Structural Optimization Strategies
If the compound exhibits poor metabolic stability, consider the following structural modifications:
Block Benzylic Oxidation: Introduce a fluorine atom or a methyl group at the C1 position of the indane ring. This increases the activation energy for radical abstraction.
Halt Beta-Oxidation: Introduce a gem-dimethyl group alpha to the carboxylic acid (creating a neopentyl-like structure) or insert a heteroatom (oxygen/sulfur) into the alkyl chain to disrupt the Acyl-CoA dehydrogenase activity.
Mitigate Glucuronidation: Replace the carboxylic acid with a bioisostere (e.g., tetrazole, acyl sulfonamide) to reduce UGT affinity and eliminate the risk of reactive acyl glucuronide formation.
References
Boyd, D. R., et al. (1996). Stereoselective benzylic hydroxylation of 2-substituted indanes using toluene dioxygenase as biocatalyst. Journal of the Chemical Society, Perkin Transactions 1.
Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease.
Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[4][5]
Application Note: Preparation and Handling of 4-(2,3-dihydro-1H-inden-5-yl)butanoic Acid Stock Solutions in DMSO
Abstract & Introduction This guide details the preparation of high-integrity stock solutions for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (also referred to as Indane-5-butanoic acid). This compound combines a lipophili...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This guide details the preparation of high-integrity stock solutions for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (also referred to as Indane-5-butanoic acid). This compound combines a lipophilic indane ring with a polar carboxylic acid tail, creating specific solubility challenges. While soluble in organic solvents, it poses a risk of precipitation upon introduction to aqueous media (e.g., cell culture buffers) or upon absorption of atmospheric moisture by the solvent.
We utilize Dimethyl Sulfoxide (DMSO) as the primary vehicle due to its amphiphilic nature, capable of dissolving both the aromatic core and the acidic chain. This protocol emphasizes the mitigation of DMSO hygroscopicity—the primary cause of "silent precipitation" in stored libraries.
Physicochemical Profile
Before preparation, verify the specific lot data on your certificate of analysis. The data below represents the theoretical values for the free acid form.
Property
Value / Description
Compound Name
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
Molecular Formula
C₁₃H₁₆O₂
Molecular Weight
~204.27 g/mol (Verify specific salt/hydrate forms)
Pipettes: Positive displacement pipettes (recommended for viscous DMSO) or calibrated air-displacement pipettes.
Sonicator: Ultrasonic water bath (35–40 kHz).
Inert Gas: Nitrogen or Argon line (for headspace purging).
Preparation Protocol
Phase 1: Molarity Calculation
Calculate the required volume of DMSO to achieve a target concentration (e.g., 50 mM).
Example: To prepare 50 mM stock from 10 mg of compound (MW 204.27):
Phase 2: Dissolution Workflow
Figure 1: Step-by-step dissolution workflow ensuring complete solubilization before storage.
Weighing: Weigh the solid compound directly into an amber glass vial. Avoid using plastic weigh boats if possible to minimize static loss.
Solvent Addition: Add the calculated volume of Anhydrous DMSO .
Technique: Direct the stream of DMSO against the glass wall to wash down any powder adhering to the sides.
Mixing: Vortex vigorously for 30 seconds.
Troubleshooting Solubility:
If the solution remains cloudy, sonicate in a water bath at 37–40°C for 5–10 minutes.
Caution: Do not exceed 40°C to prevent thermal degradation of the carboxylic acid moiety.
Sterilization (Optional): If the stock is for cell culture, filter through a 0.2 µm PTFE or Nylon syringe filter .
Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.
Phase 3: Storage and Handling
DMSO freezes at ~18.5°C. Upon freezing, it crystallizes.[1]
Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in PCR tubes or micro-vials. This prevents repeated freeze-thaw cycles.[2][3]
Hygroscopicity Management: DMSO is extremely hygroscopic.[3][4][5] A vial left open at 20°C/60% RH can absorb significant water in 15 minutes.
Consequence: Water uptake shifts the solvent polarity, causing the lipophilic indane compound to crash out of solution (precipitate) inside the freezer.
Freezing: Store at -20°C. The solution will freeze solid.
Aqueous Dilution & The "Crash-Out" Risk
When using this stock in biological assays (e.g., diluting into PBS or media), the drastic change in polarity can cause immediate precipitation.
Mechanism of Action:
The indane ring is hydrophobic. In 100% DMSO, it is solvated by methyl groups. Upon dilution into water, the hydration shell forces the hydrophobic rings together (hydrophobic effect), leading to aggregation.
Mitigation Strategy:
Serial Dilution: Perform intermediate dilutions in DMSO first, keeping the compound soluble as long as possible.
Rapid Dispersion: When adding to aqueous media, eject the DMSO stock quickly into the center of the vortexing media, rather than dripping it down the side of the tube.
Limit Final DMSO: Keep final DMSO concentration <0.5% (v/v) to minimize cytotoxicity and solvent effects.
Figure 2: The mechanics of precipitation during aqueous dilution. Rapid dispersion prevents the formation of local supersaturated zones.
Quality Control (Self-Validating System)
To ensure the integrity of your stock solution over time, perform this simple "Water Test" before critical experiments:
Visual Check: Thaw an aliquot. Is it clear? If crystals are visible, warm to 37°C. If they do not dissolve, the DMSO has likely absorbed too much atmospheric water. Discard.
Light Scattering (Tyndall Effect): Shine a laser pointer (or bright focused light) through the vial. A distinct beam path indicates micro-precipitation (colloidal suspension) that is invisible to the naked eye.
References
Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Physical Properties." Gaylord Chemical Literature. Accessed October 2023. Link
Way, L. "DMSO solubility and hygroscopicity in compound management." BenchChem Technical Notes. Link
Cheng, X., et al. "Impact of freeze-thaw cycles on compound stability in DMSO." J Biomol Screen. 2003; 8(3): 292-304. Link
PubChem. "4-amino-2-(2,3-dihydro-1H-inden-5-yl)butanoic acid (Analogous Structure Data)." National Library of Medicine. Link
Application Notes & Protocols for the Synthesis of Amide Derivatives of 4-(2,3-dihydro-1H-inden-5-yl)butanoic Acid
Abstract The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] This document provides a comprehensive guide for researchers, scientists, and...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the coupling of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid with a variety of primary and secondary amines. We delve into the fundamental principles of amide bond formation, offer a comparative analysis of common coupling reagents, and present detailed, step-by-step protocols for several robust methods. This guide is designed to be a practical resource, blending theoretical understanding with actionable experimental procedures to facilitate the efficient synthesis of novel amide derivatives.
Introduction: The Significance of the Amide Bond and the Indane Scaffold
The synthesis of amides from carboxylic acids and amines is one of the most frequently performed transformations in drug discovery.[2][3] The stability and hydrogen bonding capabilities of the amide group make it a critical linker in peptides and a key pharmacophore in numerous approved drugs. The 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid scaffold represents a valuable starting point for the development of new chemical entities, combining a lipophilic indane moiety with a flexible butanoic acid chain, offering opportunities for diverse functionalization. The successful and efficient coupling of this carboxylic acid to a library of amines is therefore a critical step in exploring its potential as a therapeutic agent.
The Chemistry of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process but is kinetically slow at ambient temperatures. This is due to the formation of a stable and unreactive carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of "coupling reagents."
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride. This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and the release of a byproduct derived from the coupling reagent.
Caption: General mechanism of amide bond formation via an activated intermediate.
Selecting the Right Tools: A Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and the degree of side reactions, particularly racemization in the case of chiral substrates. Below is a comparison of some of the most widely used coupling reagents in medicinal chemistry.
Coupling Reagent
Acronym
Class
Key Advantages
Key Considerations
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
EDC or EDAC
Carbodiimide
Water-soluble urea byproduct is easily removed by aqueous workup.[4][5]
Often used with additives like HOBt to suppress racemization and side reactions.[4]
Highly effective, rapid kinetics, low rates of racemization, even with hindered substrates.[8][9]
More expensive. Can react with the amine if not pre-activated with the acid.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for coupling 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid with a generic amine. These should be considered as starting points, and optimization may be necessary depending on the specific amine used.
Protocol 1: EDC/HOBt Mediated Coupling
This is a classic and cost-effective method suitable for a wide range of substrates. The addition of 1-Hydroxybenzotriazole (HOBt) minimizes epimerization and suppresses the formation of N-acylurea byproducts.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (1.0 eq).
Add HOBt (1.2 eq) and dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.
Add the amine (1.1 eq) to the solution.
Add DIPEA or TEA (2.5 eq) to the reaction mixture.
Cool the flask to 0 °C in an ice bath.
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.[8]
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.[7]
Caption: Workflow for a typical EDC/HOBt mediated amide coupling reaction.
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient coupling reagent, particularly useful for sterically hindered acids or amines, and for minimizing racemization.[8][9] The reaction typically proceeds faster than with EDC/HOBt.
In a round-bottom flask under an inert atmosphere, dissolve 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (1.0 eq) and the amine (1.2 eq) in anhydrous DMF.
Add DIPEA or TEA (2.0-3.0 eq) to the solution.
Cool the mixture to 0 °C.
Add PyBOP (1.2 eq) to the cooled, stirred solution.[7]
Allow the reaction to warm to room temperature and stir for 2-16 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction with ethyl acetate or DCM.
Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[7]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product via flash column chromatography.
Reaction Optimization and Troubleshooting
While the protocols above are robust, optimization may be required for challenging substrates (e.g., electron-deficient amines, sterically hindered amines).
Switch to a more powerful coupling reagent (e.g., from EDC to HATU).[12] Increase reaction temperature (e.g., to 40-50 °C). Use a more polar aprotic solvent like DMF or NMP.[6]
Side Product Formation
Racemization (if chiral centers are present). N-acylurea formation (with carbodiimides). Reaction of coupling agent with amine (e.g., HATU).
Ensure an additive like HOBt or HOAt is used with carbodiimides.[4] Pre-activate the carboxylic acid with HATU/base before adding the amine.[11]
Difficult Purification
Water-insoluble byproducts (e.g., DCU from DCC). Co-elution of product and impurities.
Use EDC to ensure water-soluble byproducts.[4] Optimize chromatography conditions (solvent gradient, different stationary phase like deactivated silica).[13][14] Consider recrystallization as an alternative purification method.[15]
Conclusion
The coupling of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid to amines is a readily achievable transformation using standard amide bond formation chemistry. By selecting the appropriate coupling reagent, solvent, and reaction conditions, researchers can efficiently synthesize a diverse library of amide derivatives for further study. The protocols and troubleshooting guide provided herein serve as a solid foundation for successful amide synthesis, enabling the advancement of drug discovery and development programs.
References
MacMillan, D., Murray, J., Sneddon, H. F., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from [Link]
Nallagonda, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3635-3638. [Link]
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
University of Strathclyde. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Royal Society of Chemistry. (n.d.). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing). Retrieved from [Link]
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
Sci-Hub. (n.d.). Recent developments in catalytic amide bond formation. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Amidation. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
Common Organic Chemistry. (n.d.). PyBOP. Retrieved from [Link]
Asia Research News. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
Taylor & Francis Online. (2023, November 6). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved from [Link]
AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]
Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
ResearchGate. (2015, November 5). (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
PubChem. (n.d.). 4-amino-2-(2,3-dihydro-1H-inden-5-yl)butanoic acid. Retrieved from [Link]
Bangladesh Journals Online. (2021, July 15). Synthesis, characterization and pharmacokinetic studies of 4-(3-aryl-1, 6-dihydro-6-iminopyridazin-1-yl)butanoic acid hydrochlorides. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. Retrieved from [Link]
Application Notes and Protocols: Utilizing 4-(2,3-dihydro-1H-inden-5-yl)butanoic Acid as a Versatile Chemical Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the Indane-Butanoic Acid Scaffold In the landscape of modern medicinal chemistry and materials science, the s...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indane-Butanoic Acid Scaffold
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is paramount to the successful synthesis of novel and functional molecules. 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid emerges as a particularly valuable scaffold due to its unique combination of structural features. It possesses a rigid, lipophilic 2,3-dihydro-1H-indane (indane) core coupled with a flexible butanoic acid side chain.
This bifunctional nature offers distinct advantages:
The Indane Moiety: Provides a well-defined three-dimensional structure that can effectively probe hydrophobic pockets within biological targets such as enzymes or receptors. Its constrained bicyclic system reduces the conformational flexibility compared to open-chain analogues, which can be advantageous for binding affinity and selectivity.
The Carboxylic Acid Handle: Serves as a versatile reactive site for a wide array of chemical transformations. This functional group is a cornerstone of synthetic chemistry, enabling the facile introduction of diverse functionalities through reactions like amidation and esterification, thereby allowing for systematic Structure-Activity Relationship (SAR) studies and the fine-tuning of physicochemical properties.
This guide provides a comprehensive overview of the synthesis of this building block and detailed protocols for its subsequent derivatization, empowering researchers to leverage its full potential in their discovery programs.
Synthesis of the Core Building Block
The most direct and industrially scalable route to 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid involves a two-step sequence: a Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Synthetic Workflow Overview
The synthesis begins with the electrophilic aromatic substitution of indane using succinic anhydride, catalyzed by a Lewis acid, to form an intermediate keto-acid.[1][2][3][4] This intermediate is then subjected to a reduction reaction to convert the ketone carbonyl into a methylene group, yielding the final product.
Caption: Workflow for the two-step synthesis of the target building block.
Detailed Protocol 1: Two-Step Synthesis
Part A: Friedel-Crafts Acylation of Indane with Succinic Anhydride
Causality: This reaction utilizes a strong Lewis acid, aluminum trichloride (AlCl₃), to coordinate with succinic anhydride.[2][5] This coordination polarizes the anhydride, leading to the formation of a highly electrophilic acylium ion upon ring-opening. The electron-rich aromatic ring of indane then acts as a nucleophile, attacking the acylium ion to form a new carbon-carbon bond.[3][4][6] A stoichiometric amount of AlCl₃ is required because the product ketone also complexes with the Lewis acid.[2][6]
Reagent/Material
Molar Mass ( g/mol )
Amount
Molar Equiv.
Indane
118.18
11.8 g
1.0
Succinic Anhydride
100.07
10.0 g
1.0
Aluminum Chloride (AlCl₃)
133.34
29.3 g
2.2
Dichloromethane (DCM)
-
200 mL
-
Hydrochloric Acid (6M)
-
150 mL
-
Procedure:
To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add dichloromethane (100 mL) and anhydrous aluminum chloride (29.3 g) under a nitrogen atmosphere.
Cool the resulting slurry to 0 °C using an ice bath.
In a separate flask, dissolve indane (11.8 g) and succinic anhydride (10.0 g) in dichloromethane (100 mL).
Add the solution from step 3 to the AlCl₃ slurry dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (200 g) and concentrated HCl (50 mL). Caution: This is a highly exothermic process.
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer with dichloromethane (2 x 50 mL).
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure to yield crude 4-oxo-4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, which can be purified by recrystallization from a suitable solvent like toluene.
Part B: Clemmensen Reduction of the Intermediate Keto-Acid
Causality: The Clemmensen reduction is a classic method for the deoxygenation of ketones to alkanes under strongly acidic conditions.[3][6] It uses zinc amalgam (Zn(Hg)) as the reducing agent. The exact mechanism is not fully elucidated but is thought to involve electron transfer from the zinc surface to the protonated carbonyl group. This method is particularly suitable here as the rest of the molecule is stable to strong acid.
Reagent/Material
Molar Mass ( g/mol )
Amount
Notes
Keto-acid from Part A
218.25
10.9 g
1.0 equiv.
Zinc Amalgam (Zn(Hg))
-
40 g
Prepared from zinc dust and HgCl₂
Concentrated HCl
37% w/w
60 mL
-
Toluene
-
50 mL
-
Water
-
30 mL
-
Procedure:
Prepare zinc amalgam by stirring zinc dust (40 g) with a 5% aqueous solution of mercuric chloride (HgCl₂) (40 mL) for 10 minutes. Decant the aqueous solution and wash the amalgam with water.
In a 500 mL round-bottom flask fitted with a reflux condenser, place the freshly prepared zinc amalgam, concentrated HCl (60 mL), water (30 mL), and toluene (50 mL).
Add the keto-acid (10.9 g) from Part A to the flask.
Heat the mixture to a vigorous reflux with strong stirring for 6 hours. Periodically (e.g., every hour), add an additional portion of concentrated HCl (5 mL) to maintain the acidic conditions.
After cooling to room temperature, decant the liquid phase from the remaining zinc amalgam.
Transfer the liquid to a separatory funnel and separate the layers.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers (toluene and ethyl acetate extracts), wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the solution under reduced pressure to afford the final product, 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, which can be further purified by chromatography or recrystallization.
Application Protocols: Derivatization Strategies
The carboxylic acid functional group is a launchpad for creating libraries of analogues. The following protocols detail two of the most common and powerful transformations.
Amide Synthesis: A Gateway to Bioactive Molecules
Amide bond formation is arguably the most frequently used reaction in drug discovery.[7] Direct reaction between a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt.[8][9] Therefore, coupling reagents are employed to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[8][10]
Caption: General workflow for carbodiimide-mediated amide bond formation.
Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] However, this intermediate can be prone to side reactions. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is more stable but still highly reactive towards amines, leading to cleaner reactions and higher yields.[7][9] A tertiary amine base (e.g., DIPEA) is often added to neutralize the HCl salt of EDC and the acid formed during the reaction.
Reagent/Material
Molar Mass ( g/mol )
Amount (for 1 mmol scale)
Molar Equiv.
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
204.26
204 mg
1.0
Benzylamine (example amine)
107.15
118 mg
1.1
EDC·HCl
191.70
230 mg
1.2
HOBt
135.13
182 mg
1.2
Diisopropylethylamine (DIPEA)
129.24
340 µL
2.0
N,N-Dimethylformamide (DMF)
-
5 mL
-
Procedure:
In a clean, dry vial, dissolve 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (204 mg, 1.0 mmol), HOBt (182 mg, 1.2 mmol), and EDC·HCl (230 mg, 1.2 mmol) in DMF (5 mL).
Add DIPEA (340 µL, 2.0 mmol) to the solution and stir for 5 minutes at room temperature.
Add benzylamine (118 mg, 1.1 mmol) to the reaction mixture.
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Esterification is a fundamental reaction used to mask the polarity of a carboxylic acid, which can improve properties like cell permeability. The Fischer-Speier esterification is a classic, cost-effective method for simple alcohols.
Causality: Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[11] The acid catalyst protonates the carbonyl oxygen of the butanoic acid, rendering the carbonyl carbon significantly more electrophilic.[11][12] The alcohol then acts as a nucleophile, attacking this activated carbon. The reaction is an equilibrium process. To drive it towards the ester product, a large excess of the alcohol is typically used (often as the solvent), and/or the water byproduct is removed as it forms.[11][13]
Detailed Protocol 3: Acid-Catalyzed Esterification with Ethanol
Reagent/Material
Molar Mass ( g/mol )
Amount (for 1 mmol scale)
Notes
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
204.26
204 mg
1.0 equiv.
Ethanol (Absolute)
46.07
10 mL
Solvent and Reagent
Sulfuric Acid (Conc.)
98.08
2-3 drops
Catalyst
Procedure:
Add 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (204 mg, 1.0 mmol) to a 25 mL round-bottom flask.
Add absolute ethanol (10 mL). Stir until the acid is fully dissolved.
Carefully add 2-3 drops of concentrated sulfuric acid to the solution.
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours.
After cooling, remove the excess ethanol under reduced pressure.
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
Wash the organic solution with water (20 mL), followed by saturated sodium bicarbonate solution (20 mL) to neutralize the acid catalyst, and finally with brine (20 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
The resulting crude ethyl ester can be purified by flash column chromatography if necessary.
Summary and Outlook
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid represents a powerful and versatile building block for chemical synthesis. Its straightforward two-step preparation from commercially available starting materials makes it highly accessible. The true utility of this scaffold lies in the strategic derivatization of its carboxylic acid moiety, providing a reliable anchor point for constructing diverse molecular architectures. The protocols detailed herein for amide and ester formation are robust, well-established procedures that can be adapted to a wide range of amine and alcohol coupling partners, enabling extensive exploration of chemical space in drug discovery and materials science applications.
References
Succinic Anhydride: A Versatile Organic Synthesis Intermedi
Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 29). Chemistry Steps. [Link]
Catalytic Hydrogenation of Unsaturated Carboxylic Adds Using N,N-Dimethylacetamide Solutions of Ruthenium(I) Chlorides. Canadian Science Publishing. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(i)/N-heterocyclic carbene complexes. Chemical Communications (RSC Publishing). [Link]
What are the esterification reactions, equation, and products of butanoic acid?. Quora. [Link]
removing impurities from 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
Technical Support Center: Purification Protocols for 4-(2,3-dihydro-1H-inden-5-yl)butanoic Acid Executive Summary You are likely working with 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (CAS: 164336-89-4), a critical inte...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification Protocols for 4-(2,3-dihydro-1H-inden-5-yl)butanoic Acid
Executive Summary
You are likely working with 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (CAS: 164336-89-4), a critical intermediate in the synthesis of the melatonin receptor agonist Ramelteon (Rozerem).[1][2]
In my experience supporting process chemistry teams, the purity of this specific intermediate is the "make-or-break" point for the downstream enantioselective steps.[1][3] If you carry forward the regioisomer (4-isomer) or the unreduced keto-acid , you will face difficult separations later.[1][3][2]
This guide addresses the three most common purity failure modes:
Regioisomer Contamination: Inability to remove the 4-substituted indane isomer.[1][2]
Incomplete Reduction: Presence of the residual keto-acid.[1][2]
Color/Trace Metals: Catalyst leaching from the hydrogenation step.[1][2]
Module 1: The Regioisomer Challenge (4- vs. 5-isomer)
The Issue:
During the Friedel-Crafts acylation of indane with succinic anhydride, the 5-position is favored due to sterics, but the 4-position (ortho to the bridgehead) is reactive enough to form 5–15% of the unwanted isomer: 4-(2,3-dihydro-1H-inden-4-yl)butanoic acid .[1][3]
Q: Why is flash chromatography failing to separate the isomers?A: The polarity difference between the 4- and 5-isomers is negligible on silica gel because the carboxylic acid tail dominates the interaction.[1] You are fighting a losing battle with standard chromatography.
The Solution: Selective Crystallization
The 5-isomer (para-like) has significantly better packing efficiency than the "bent" 4-isomer.[1][3] You must exploit solubility differentials rather than polarity.
Protocol: Toluene/Heptane Recrystallization
Dissolution: Dissolve the crude acid in Toluene (5 volumes) at 85–90°C. Ensure complete dissolution.
Cooling: Cool slowly to 60°C. Seed with pure 5-isomer crystals if available.
Anti-solvent: Add n-Heptane (2 volumes) dropwise over 30 minutes while maintaining 60°C.
Crystallization: Cool to 0–5°C over 4 hours. The linear 5-isomer will crystallize, while the bent 4-isomer remains enriched in the mother liquor.[1][3]
Filtration: Filter cold and wash with cold 1:1 Toluene/Heptane.
Note: If the 4-isomer level is >10%, a second recrystallization from Methanol/Water (3:1) is often required to reach >99.5% purity.[1][3]
Module 2: The Keto-Acid Impurity (Incomplete Reduction)
The Issue:
The compound is typically made by reducing 4-(1-oxo-2,3-dihydro-1H-inden-5-yl)butanoic acid .[1] If your HPLC shows a peak at RRT ~0.85-0.90 with a UV spectrum showing extended conjugation, you have unreduced ketone.[1][3][2]
Q: Can I just re-run the hydrogenation?A: Yes, but simply adding more H2 often fails if the catalyst is poisoned.[3]
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action
Reaction stalls at 90% conversion
Catalyst poisoning by sulfur (from Indane source) or solvent impurities.[1][2]
Filter catalyst.[1][2] Resuspend in fresh solvent (MeOH). Add fresh 10% Pd/C (5 wt%) and restart.[3][2]
You are running too hot (>50°C) or too high pressure (>5 bar).[3][2] Stop immediately.
| Poor solubility in Hydrogenator | Wrong solvent choice.[1][2] | Switch to Acetic Acid or add NaOH (1 eq) to run as the sodium salt in water (homogeneous hydrogenation).[1][3][2] |
Module 3: Trace Metal & Color Removal[1]
The Issue:
Post-reduction, the product often appears grey or brown due to colloidal palladium or residual aluminum salts (from the Friedel-Crafts step).[3][2]
Self-Validating Workup Protocol:
This protocol uses a pH swing to leave non-acidic impurities in the organic layer and metal salts in the aqueous layer.[1]
Basification: Dissolve crude solid in 1M NaOH (pH > 12).
Check: The solution should be homogenous. If turbid, filter through Celite to remove colloidal Pd.[1][3][2]
Organic Wash: Wash the aqueous alkaline layer with Toluene (2x).[1][2]
Mechanism:[1][4][5] This removes unreacted Indane and non-acidic byproducts (dimers).[1][2]
Acidification: Cool aqueous layer to 10°C. Slowly add 6M HCl to pH 1–2.
Observation: The product should precipitate as a white solid.[1]
Isolation: Filter and wash with water until the filtrate is neutral (pH 7).[1][2]
Visual Workflow: Purification Logic
The following diagram illustrates the decision tree for purifying this specific intermediate.
Caption: Logical flow for removing keto-intermediates and regioisomers. Note the iterative loop for incomplete reduction.
FAQ: Researcher to Researcher
Q: My product is an oil, not a solid. What happened?A: This usually indicates solvent entrapment or high impurity levels (acting as a melting point depressant).[1][2]
Fix: Dissolve the oil in Ethyl Acetate , dry over MgSO4, and evaporate to dryness. Then, triturate (grind) the residue with Cold Hexane . It should snap into a solid.[1][2]
Q: Can I use AlCl3 for the initial Friedel-Crafts?A: Yes, but Aluminum salts are notorious for forming emulsions during the workup of the keto-acid intermediate.[1][3]
Tip: Quench the Friedel-Crafts reaction into ice-cold dilute HCl rather than just water. This keeps Aluminum in solution (Al3+) and prevents the formation of gelatinous Al(OH)3.[3][2]
Q: What is the melting point of the pure compound?A: The pure 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid should melt between 58–62°C [1].[1] If your melting point is <55°C, you likely have significant 4-isomer contamination.[1][3][2]
References
Vertex Pharmaceuticals & Takeda. (2008).[1][2] Intermediates and processes for the synthesis of Ramelteon. US Patent Application US20080242877A1.[1][3][2] Link
Uchikawa, O., et al. (2002).[1][3][2] Synthesis of a novel series of (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide derivatives. Journal of Medicinal Chemistry. Link
ChemicalBook. (n.d.).[1][2] 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid Product Properties. Link
Technical Support Center: Reaction Optimization for 4-(2,3-dihydro-1H-inden-5-yl)butanoic Acid
Current Status: Operational Ticket ID: IND-5-BUT-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Molecular Analysis The Challenge: You are working with 4-(2,3-dihy...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: IND-5-BUT-STERIC
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecular Analysis
The Challenge:
You are working with 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid . While the butanoic acid tail itself is flexible, the steric bulk of the fused indane (dihydroindene) core creates significant kinetic barriers, particularly during intramolecular cyclization (to form tricyclic benzindanones) or coupling with sterically demanding nucleophiles .
Steric Locus Analysis:
The Indane Core: The fused cyclopentyl ring creates a "peri-like" steric effect at position 4.
The Reactive Site:
Path A (Cyclization): Electrophilic attack at the ring positions ortho to the chain (Positions 4 or 6). Position 4 is sterically occluded by the cyclopentyl methylene groups.
Path B (Coupling): The carboxylic acid carbon is relatively accessible, but folding of the alkyl chain (the "scorpion effect") can shield the carbonyl from bulky nucleophiles.
Module A: Overcoming Sterics in Intramolecular Cyclization
Scenario: You are attempting to close the ring to form 4,5-dihydro-1H-benz[e]inden-3(2H)-one (or its isomer) via Friedel-Crafts acylation, but yields are low or the reaction stalls.
The Mechanism of Failure
Standard reagents like Polyphosphoric Acid (PPA) often fail here. PPA forms a viscous, bulky complex with the substrate. The steric clash between the bulky phosphoryl-complexed acyl group and the hydrogens on the indane ring (specifically at position 4) prevents the necessary orbital overlap for ring closure.
Protocol: The "High-Energy" Acid Chloride Route
To overcome this, we must switch from a bulky activation (PPA) to a high-energy, sterically small electrophile (Acylium ion via
).
Step-by-Step Methodology:
Activation (Acid Chloride Formation):
Dissolve starting material (1.0 eq) in anhydrous DCM.
Add catalytic DMF (0.05 eq) and oxalyl chloride (1.2 eq) dropwise at 0°C.
Why: Oxalyl chloride generates the acid chloride under mild conditions without the thermal stress of thionyl chloride, preventing decomposition of the indane core.
Evaporate solvent to dryness to remove excess HCl/oxalyl chloride.
Cyclization (The "Dilution" Trick):
Redissolve the crude acid chloride in high-volume anhydrous DCM (0.05 M concentration).
Critical Step: Add this solution dropwise over 2 hours to a suspension of
(2.5 eq) in DCM at -10°C.
Mechanism:[1][2][3][4][5] High dilution favors intramolecular reaction over intermolecular polymerization. The discrete acylium ion generated by
is small enough to attack position 6 (kinetic product) or position 4 (thermodynamic product, if heated).
Quench:
Pour onto crushed ice/HCl. Do not allow the temperature to spike, as this causes polymerization of the indane alkene if any dehydrogenation occurred.
Visualizing the Pathway
Caption: Workflow comparison showing why the Acid Chloride route bypasses the steric bulk associated with PPA complexation.
Module B: Coupling with Hindered Amines
Scenario: You are coupling the acid tail to a bulky pharmacophore (e.g., a piperazine derivative or a methylated aniline), and standard EDC/NHS or DCC coupling is yielding <20%.
The Problem: The "Tetrahedral Collapse"
When coupling to a hindered amine, the reaction proceeds through a tetrahedral intermediate. If the nucleophile is bulky, it cannot approach the activated ester (OBt/OAt) effectively due to the folding of the butanoic chain shielding the carbonyl.
Solution: Acyl Fluorides or Ghosez’s Reagent
We utilize Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the Acid Chloride or TFFH to generate the Acid Fluoride in situ. These species are highly electrophilic and smaller than an OBt ester.
Comparative Reagent Data:
Reagent System
Steric Tolerance
Activation Species
Recommended For
EDC / HOBt
Low
Active Ester (Bulky)
Standard primary amines
HATU / HOAt
Medium
Aza-benzotriazole
Secondary amines
Ghosez's Reagent
High
Acid Chloride
v. Hindered Anilines
T3P (Propylphosphonic Anhydride)
Very High
Mixed Anhydride
Massive Nucleophiles
Recommended Protocol (T3P Method)
Use this for the highest steric demand.
Setup: Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (Green solvent).
Base: Add DIPEA (3.0 eq). The solution must be basic (pH > 8).
Addition: Add T3P (50% in EtOAc, 1.5 eq) dropwise at 0°C.
Reaction: Allow to warm to RT. Stir for 12-24h.
Note: T3P creates a cyclic anhydride intermediate that "pulls" the amine in, overcoming the entropic penalty of the flexible butanoic chain.
Troubleshooting Guide (FAQ)
Q1: I am seeing a major impurity at M+14 during cyclization. What is it?
Diagnosis: This is likely methylation. If you are using Methanol in your workup or quenching an acid chloride with methanol present, you form the methyl ester.
Fix: Ensure strict anhydrous conditions and quench with water/THF, not alcohols.
Q2: The indane ring seems to be oxidizing during reaction. Why?
Diagnosis: Benzylic oxidation. The positions
to the aromatic ring (positions 1 and 3 of the indane) are susceptible to oxidation by air, especially under basic conditions or with radical initiators.
Fix: Degas all solvents with Argon. Add an antioxidant like BHT if the reaction requires heat.
Q3: Can I use microwave irradiation to force the reaction?
Answer: Yes, but with caution.
For Coupling: Highly recommended. 80°C for 20 mins with T3P usually pushes hindered couplings to completion.
For Cyclization:NO. Microwave heating of Friedel-Crafts reactions often leads to polymerization of the indane core due to local hotspots.
Decision Logic for Experiment Design
Use this logic flow to select your next experimental condition.
Caption: Decision matrix for selecting reagents based on specific steric constraints of the target isomer or nucleophile.
References
Friedel-Crafts Cyclization Methodology
Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
Source Verification:
Sterically Hindered Amide Coupling
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7] Organic Process Research & Development.
Source Verification:
T3P Reagent Application
Wissmann, H., & Kleiner, H. J. (1980). New Peptide Coupling Reagents.
Source Verification:
Indane Ring Reactivity:
Specific reactivity profiles of 5-substituted indanes can be extrapolated from: Journal of Organic Chemistry, "Substituent Effects in the Friedel-Crafts Acylation of Indans".
Context: Confirms the steric directing effects of the cyclopentyl ring fusion.
Technical Support Center: Optimizing HPLC Separation for Indanyl Butanoic Acid Isomers
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of indanyl butanoic acid isomers. This guide is designed for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of indanyl butanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of these and structurally similar chiral compounds. Here, we move beyond generic advice to offer scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of indanyl butanoic acid isomers challenging?
The primary challenge lies in their structural similarity. Isomers, particularly enantiomers (non-superimposable mirror images), have identical physical and chemical properties in an achiral environment.[1] Therefore, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in the HPLC column.[2] The subtle differences in the three-dimensional arrangement of atoms necessitate highly selective interactions with the CSP for successful resolution.[3]
Q2: What are the first steps I should take when developing a separation method for these isomers?
A systematic screening approach is highly recommended for chiral separations.[1] Unlike achiral separations where predictions based on hydrophobicity can be made, chiral recognition mechanisms are more complex.[1] The initial and most critical step is to screen a variety of chiral stationary phases (CSPs) with different chiral selectors (e.g., polysaccharide-based, macrocyclic glycopeptides) under different mobile phase conditions (normal phase, reversed-phase, polar organic).[1][4][5] This will help identify the most promising column chemistry and mobile phase system for your specific isomers.[4]
Q3: My peaks are broad. What are the likely causes?
Broad peaks in HPLC can stem from several factors.[6][7] Common culprits include:
Column Overload: Injecting too much sample can lead to peak broadening.[6]
Poor Column Packing or Column Degradation: An inefficient or old column will result in broader peaks.[6][8]
Mobile Phase Issues: A mobile phase with a flow rate that is too low or a composition that has changed can cause peak broadening.[7]
Extra-Column Volume: Excessive tubing length or large-volume fittings can contribute to peak dispersion.
Q4: What is peak tailing and how can I fix it?
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.[6] For acidic compounds like indanyl butanoic acid, a common cause is strong interaction with active sites on the silica support of the column, such as silanol groups. To mitigate this, consider:
Mobile Phase pH Adjustment: For reversed-phase separations, ensure the mobile phase pH is well below the pKa of your acidic analyte to keep it in its neutral form. However, for silica-based columns, it's generally advisable to operate within a pH range of 2 to 8 to prevent column degradation.[7][9]
Use of Mobile Phase Additives: Adding a small amount of a competitive agent, like a stronger acid (e.g., trifluoroacetic acid), can help to mask the active sites on the stationary phase.
Column Choice: Employing a column with a highly inert stationary phase or end-capping can reduce silanol interactions.
Troubleshooting Guide
This section provides a detailed, problem-oriented approach to resolving common issues you may encounter during the HPLC separation of indanyl butanoic acid isomers.
Issue 1: Poor or No Resolution Between Isomers
Poor resolution is the most frequent challenge in chiral separations. This manifests as overlapping or co-eluting peaks.
Root Causes & Solutions
Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation is the differential interaction of enantiomers with the CSP.[3] If the chosen CSP cannot form transient diastereomeric complexes with your analytes, no separation will occur.
Solution: Conduct a comprehensive screening of different CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a popular and effective starting point for a wide range of chiral compounds.[1] Macrocyclic glycopeptide phases are also a strong option for acidic compounds.
Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analytes and the stationary phase.[10][11]
Solution: Systematically vary the mobile phase composition.
Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). Small changes in the modifier percentage can have a significant impact on selectivity.[12]
Reversed Phase: Modify the ratio of the aqueous component (often with a buffer) to the organic solvent (e.g., acetonitrile, methanol).[10] The choice of organic modifier can also influence selectivity.[13]
Additives: For acidic analytes, the addition of a small amount of an acid (e.g., formic acid, acetic acid) to the mobile phase can improve peak shape and selectivity.[1]
Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.[14]
Solution: Investigate the effect of varying the column temperature. In some cases, increasing the temperature can improve separation efficiency, while in others, sub-ambient temperatures may be required.[14]
Experimental Protocol: Systematic Mobile Phase Optimization
Select the most promising CSP from your initial screening.
Prepare a series of mobile phases with incremental changes in the organic modifier concentration (e.g., for normal phase, vary the alcohol content by 1-2% increments).
Inject the sample with each mobile phase composition and record the chromatogram.
Calculate the resolution (Rs) between the isomer peaks for each run.
Plot Resolution vs. Modifier Concentration to identify the optimal mobile phase composition.
If resolution is still insufficient, consider changing the organic modifier (e.g., from isopropanol to ethanol) and repeat the process.
Poor peak shape can compromise the accuracy of quantification and indicate underlying issues with the chromatographic system or method.[15]
Root Causes & Solutions
Problem
Potential Causes
Recommended Solutions
Peak Tailing
- Secondary interactions with the stationary phase (e.g., silanol groups). - Column contamination.[15] - Sample overload.[6]
- Add a mobile phase modifier (e.g., a small amount of acid). - Use a column with a highly inert stationary phase. - Flush the column with a strong solvent. - Reduce the sample concentration or injection volume.
Peak Fronting
- Column overload.[6] - Sample solvent incompatible with the mobile phase.[15] - Column degradation (void formation).
- Dilute the sample. - Dissolve the sample in the initial mobile phase.[16] - Replace the column.
Peak Splitting or Broadening
- Partially blocked column frit.[9] - Column overload.[6] - Incompatible sample solvent.[15] - Dead volume in the system.[15]
- Reverse and flush the column (if permissible by the manufacturer). - Reduce sample concentration. - Dissolve the sample in the mobile phase. - Check and minimize the length and diameter of all tubing.
An unstable baseline can interfere with peak detection and integration, leading to inaccurate results.[8]
Root Causes & Solutions
Baseline Drift:
Cause: Insufficient column equilibration, temperature fluctuations, or changes in mobile phase composition.
Solution: Allow adequate time for the column to equilibrate with the mobile phase. Use a column thermostat to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.
Baseline Noise:
Cause: Air bubbles in the system, detector lamp instability, or contaminated mobile phase.[8]
Solution: Degas the mobile phase thoroughly. Check for leaks in the system. Use high-purity solvents and filter the mobile phase.
Ghost Peaks:
Cause: Contamination in the sample or mobile phase, or carryover from a previous injection.
Solution: Use high-purity solvents and prepare fresh samples. Implement a needle wash step in your autosampler method.
Issue 4: Irreproducible Retention Times
Fluctuations in retention times can make peak identification and quantification unreliable.
Root Causes & Solutions
Pump and Flow Rate Issues: Leaks in the pump or check valves, or an inaccurate flow rate can lead to shifting retention times.[7][8]
Solution: Regularly inspect the pump for leaks and perform routine maintenance. Verify the pump's flow rate.
Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.[7]
Solution: Prepare mobile phases carefully and consistently. Keep solvent reservoirs capped to minimize evaporation.
Column Temperature Variations: Changes in the ambient temperature can affect retention times.
Solution: Use a column oven to maintain a constant temperature.
Visualizing the Workflow
A systematic approach is crucial for efficient method development and troubleshooting.
Method Development Workflow
Caption: A decision tree for troubleshooting common HPLC issues.
References
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]
LCGC International. (2020, November 11). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
LibreTexts Chemistry. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation. Retrieved from [Link]
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation. Retrieved from [Link]
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. Retrieved from [Link]
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
Chrom Tech. (2025, October 22). Unveiling the Power of Chiral GC Columns. Retrieved from [Link]
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]
ResearchGate. (2025, August 5). Unusual effects of separation conditions on chiral separations. Retrieved from [Link]
Yuan B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(3), 674.
American Pharmaceutical Review. (2013, October 28). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System. Retrieved from [Link]
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
ResearchGate. (2018, March 29). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? Retrieved from [Link]
Cyberlipid. (n.d.). SEPARATION OF FATTY ACIDS BY HPLC. Retrieved from [Link]
Shao, Y., et al. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 8(1), 38–42.
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
Technical Support Center: Purification of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
Welcome to the technical support center for the purification of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the purification of this compound via column chromatography. My aim is to combine theoretical principles with practical, field-proven insights to empower you to overcome common challenges in your experiments.
Introduction: The Challenge of Purifying Carboxylic Acids
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, like many carboxylic acids, presents a unique set of challenges during purification by silica gel column chromatography. The polar carboxyl group can engage in strong interactions with the polar stationary phase (silica gel), leading to issues such as peak tailing and poor separation.[1][2] This guide will provide you with the knowledge and tools to effectively purify this compound, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: Why is my compound streaking or tailing on the TLC plate and column?
A1: Tailing is a common issue when purifying carboxylic acids on silica gel.[1][2] This phenomenon is primarily due to the strong hydrogen bonding between the acidic proton of the carboxylic acid and the silanol groups (Si-OH) on the surface of the silica gel.[2] This strong interaction leads to a non-ideal equilibrium during the elution process, causing the compound to elute slowly and as a broad, tailing band.
Q2: How can I prevent peak tailing?
A2: The most effective way to prevent tailing of carboxylic acids on silica gel is to suppress the ionization of the carboxyl group. This is achieved by adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[1][2] The added acid protonates the carboxyl group of your target molecule, reducing its interaction with the silica gel and resulting in a sharper, more symmetrical peak. A common starting point is to add 0.1% to 1% of acetic or formic acid to your eluent.[2][3]
Q3: What is the best stationary phase for purifying 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid?
A3: For most applications, standard silica gel (60 Å, 230-400 mesh) is a suitable stationary phase. However, if tailing remains a significant issue even with mobile phase modifiers, consider using a less acidic or deactivated silica gel. Alternatively, for highly polar impurities, reversed-phase chromatography using a C18-functionalized silica gel can be an excellent option.
Q4: How do I choose the right mobile phase (eluent)?
A4: The choice of mobile phase is critical for achieving good separation. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal ratio can be determined by thin-layer chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your target compound to ensure good separation on the column.[1]
Q5: My compound won't dissolve in the mobile phase for loading onto the column. What should I do?
A5: If your compound has poor solubility in the eluent, you can use a "dry loading" technique. Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Poor Separation (overlapping spots/peaks)
- Inappropriate mobile phase polarity.
- Optimize the mobile phase using TLC. Test different solvent ratios and combinations of solvents with varying polarities. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
- Column overloading.
- Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the silica gel.
- Column was packed improperly.
- Ensure the column is packed uniformly without any cracks or channels. A slurry packing method is generally preferred.
Compound is not eluting from the column
- Mobile phase is not polar enough.
- Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol may be necessary.
- Strong, irreversible binding to the silica.
- While unlikely for this compound, consider using a different stationary phase like alumina or reversed-phase C18.
Cracks or bubbles in the silica bed
- Column ran dry.
- Never let the solvent level drop below the top of the silica gel. Keep the column topped up with eluent.
- Heat generated during packing or running the column.
- For large columns, consider packing in a fume hood with good airflow to dissipate heat.
Multiple bands of the same compound
- Tautomerization or on-column reaction.
- This is less common for this specific molecule but can happen. Adding an acid to the mobile phase can sometimes mitigate this by keeping the compound in a single protonated state.
- Sample dissolved in too strong of a solvent for loading.
- Dissolve the sample in the weakest possible solvent that allows for complete dissolution and is compatible with the mobile phase.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
A crucial first step is to determine the optimal mobile phase composition using TLC.
Materials:
TLC plates (silica gel 60 F254)
Developing chamber
Capillary tubes for spotting
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, acetic acid)
UV lamp (254 nm)
Procedure:
Prepare several developing chambers with different solvent systems. A good starting point is a 7:3 mixture of hexanes:ethyl acetate. Also prepare a similar system with the addition of 1% acetic acid.
Dissolve a small amount of your crude 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid in a suitable solvent (e.g., dichloromethane).
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
Remove the plate, mark the solvent front, and allow it to dry.
Visualize the spots under a UV lamp.
The ideal solvent system will give your target compound an Rf value between 0.25 and 0.35 and show good separation from impurities.[1]
Column Chromatography Protocol
This protocol is a general starting point and should be adapted based on your TLC results.
Materials:
Glass chromatography column
Silica gel (60 Å, 230-400 mesh)
Sand
Cotton or glass wool
Eluent (determined from TLC)
Collection tubes or flasks
Procedure:
Column Preparation:
Place a small plug of cotton or glass wool at the bottom of the column.
Add a thin layer of sand.
Prepare a slurry of silica gel in the initial, least polar eluent.
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.
Add a thin protective layer of sand on top of the silica.
Sample Loading:
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column using a pipette.
Dry Loading: (Recommended for samples with poor solubility in the eluent) Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
Elution:
Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.
Open the stopcock and begin collecting fractions.
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.
If using a gradient elution, gradually increase the proportion of the more polar solvent.
Fraction Analysis:
Monitor the elution of your compound by TLC analysis of the collected fractions.
Combine the fractions containing the pure product.
Evaporate the solvent under reduced pressure to obtain the purified 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid.
Visualizing the Workflow
Caption: Workflow for the purification of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid.
Data Summary
Solvent Polarity Index
The choice of eluent is governed by the polarity of the solvents. Here is a table of common solvents and their polarity indices.[4][5][6][7][8] A larger number indicates a more polar solvent.
Solvent
Polarity Index (P')
n-Hexane
0.1
Toluene
2.4
Dichloromethane
3.1
Ethyl Acetate
4.4
Acetone
5.1
Methanol
5.1
Acetic Acid
6.0
Water
10.2
References
Shodex HPLC Columns. Polarities of Solvents. Available from: [Link]
Shodex HPLC Columns. Polarities of Solvents. Available from: [Link]
Slideshare. Polarity index. Available from: [Link]
Scribd. Solvent Polarity Index Table. Available from: [Link]
Burdick & Jackson. Polarity Index. Available from: [Link]
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 494-497. Available from: [Link]
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available from: [Link]
ResearchGate. How can I prevent peak tailing in HPLC? Available from: [Link]
LC Troubleshooting. Why Do Peaks Tail? Available from: [Link]
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Available from: [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Available from: [Link]
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Available from: [Link]
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available from: [Link]
ResearchGate. TLC tailing and carboxylic acid? Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Subject: 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (CAS: 16644-71-4)
Application: Key intermediate in the synthesis of melatonin receptor agonists (e.g., Ramelteon).[1][2]
Objective: This guide provides a comparative analysis of the 1H NMR spectrum of the target compound against its synthetic precursors (the keto-acid intermediate) and structural analogs.[1] It focuses on distinguishing the target from impurities common in Friedel-Crafts acylation/reduction sequences.[1]
Structural Analysis & Proton Assignment
To interpret the spectrum accurately, we must first define the magnetic environments.[1] The molecule consists of a fused bicyclic system (indane) substituted at the 5-position with a butyric acid side chain.[1]
Molecular Visualization
The following diagram defines the proton environments referenced throughout this guide.
Figure 1: Structural decomposition of the target molecule into magnetic environments.[1]
Methodology: Experimental Protocols
Sample Preparation Strategy
The choice of solvent is critical for resolving the aliphatic region where the indane ring protons and side-chain protons may overlap.[1]
Parameter
Protocol A: Routine Verification
Protocol B: Purity & Acid Detection
Solvent
Chloroform-d ()
DMSO-
Concentration
10-15 mg in 0.6 mL
5-10 mg in 0.6 mL
Advantages
Sharp resolution of aliphatic multiplets; fast evaporation for sample recovery.[1]
Visualizes labile COOH proton (~12 ppm); prevents dimerization of acid; shifts water peak away from aliphatics.
Disadvantages
COOH proton often broad/invisible due to exchange; water peak ~1.56 ppm may interfere with chain C-3'.[1]
High viscosity requires longer shimming; difficult sample recovery; water peak ~3.33 ppm obscures some signals.
Acquisition Parameters (Self-Validating)
Pulse Sequence: Standard 1H ZG30.
Transients (Scans): Minimum 16 (Routine) or 64 (Trace impurity detection).
Relaxation Delay (D1): Set to
seconds. Reasoning: The benzylic protons have shorter T1 times, but accurate integration of the aromatic protons requires full relaxation to ensure the 3:1 ratio (Ar:Side-chain) is valid.[1]
Comparative Analysis: Target vs. Alternatives
This section compares the target spectrum against its direct synthetic precursor and a non-fused analog to demonstrate how to confirm identity.
Scenario A: Verification of Reduction (Target vs. Keto-Acid Precursor)
In the synthesis of Ramelteon intermediates, this compound is often formed by reducing 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid .[1] The most common failure mode is incomplete reduction of the ketone.[1]
Comparison Table: Target vs. Keto-Intermediate
Feature
Target: Reduced Acid
Alternative: Keto-Acid Intermediate
Diagnostic Action
Chain C-4'
Triplet / Multiplet (~2.6 ppm) (Benzylic )
Absence of signal (Carbonyl Carbon)
Check 2.5–2.7 ppm region.[1] If integral is low (2H vs 4H), reduction is incomplete.
Chain C-3'
Multiplet (~1.9 ppm) (Aliphatic )
Triplet (~3.2 ppm) (Alpha to Carbonyl)
Look for the downfield shift of the CH2 adjacent to the ketone.[1]
Aromatic Pattern
Tighter Grouping (Alkyl substituent)
Split Pattern (Acyl substituent is EWG)
The ketone is Electron Withdrawing (EWG), shifting ortho protons downfield (>7.8 ppm).[1] The target alkyl group is weakly donating, keeping Ar-H < 7.2 ppm.[1]
Scenario B: Structural Differentiation (Target vs. 4-Phenylbutanoic Acid)
Distinguishing the target from a non-fused phenyl analog (e.g., if starting material identity was confused).[1]
Indane Signature: The target will display a characteristic quintet at ~2.05 ppm (2H) corresponding to the central methylene of the 5-membered ring.[1]
Phenyl Analog: Lacks this quintet; typically shows only the side chain aliphatic signals.[1]
Integration Check: The aromatic region of the target integrates to 3H (trisubstituted).[1] The phenyl analog integrates to 5H (monosubstituted).[1]
Detailed Spectral Data (Reference)
The following data represents the consensus chemical shifts for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid in
at 300-500 MHz.
Aromatic Region (6.5 – 7.5 ppm)[1]
7.15 (d, J=7.5 Hz, 1H): H-7 (Ortho to H-6, adjacent to bridgehead).[1]
7.05 (s, 1H): H-4 (Meta to side chain, isolated between substituent and bridgehead).[1]
Critical Overlap Warning: The Indane C-2 (2.06 ppm) and Chain C-3' (1.96 ppm) often overlap to form a complex multiplet integrating to 4H.[1]
Analytical Workflow
Follow this logic flow to validate the compound.
Figure 2: Decision tree for validating 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid.
References
Uchikawa, O., et al. (2002). Synthesis of a novel non-benzodiazepine hypnotic drug, Ramelteon (TAK-375).[1][3] Journal of Medicinal Chemistry , 45(19), 4222–4239.[1]
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for Indane and Butanoic acid fragments). [1]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry , 62(21), 7512–7515.[1]
FTIR characteristic peaks of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
FTIR Characteristic Profile: 4-(2,3-dihydro-1H-inden-5-yl)butanoic Acid Executive Summary 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (also known as 4-(5-indanyl)butyric acid) is a specialized bicyclic building block used...
4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (also known as 4-(5-indanyl)butyric acid) is a specialized bicyclic building block used in the synthesis of pharmaceuticals requiring a lipophilic "anchor" with a terminal carboxylic acid linker. Its structure combines a fused indane ring system (benzene fused to cyclopentane) with a flexible butanoic acid side chain .
For researchers and QC professionals, the critical challenge in characterizing this compound lies in distinguishing it from its structural analogs (e.g., 4-phenylbutanoic acid) and its synthetic precursors (e.g., indane or succinic anhydride derivatives). This guide provides a definitive spectroscopic breakdown, focusing on the 1,2,4-trisubstituted aromatic pattern as the key differentiator.
Spectroscopic Blueprint: The Characteristic Profile
The FTIR spectrum of this molecule is a composite of three distinct structural fragments: the Carboxylic Acid Head , the Aliphatic Chain/Ring , and the Substituted Aromatic Core .
Complex overlap of cyclic (indane) and acyclic (butyl) methylene groups.
1705 – 1725
Strong
C=O Stretch
Carbonyl Group
The "Anchor Peak." Confirms the presence of the acid group.[1][2][3]
1600, 1495
Medium
C=C Ring Stretch
Aromatic Skeleton
Typical doublet for benzene derivatives.
1400 – 1440
Medium
O–H Bend / C–O Stretch
Carboxylic Acid
Coupled vibration, often appearing as a distinct doublet.
1200 – 1320
Strong
C–O Stretch
Acid C–O Single Bond
Confirms the carboxylic acid moiety (distinct from esters/ketones).
870 – 890
Medium
C–H Out-of-Plane (OOP)
Isolated Aromatic H
CRITICAL: Corresponds to the isolated proton at position 4 (between substituents).
800 – 820
Strong
C–H Out-of-Plane (OOP)
Adjacent Aromatic H (2)
CRITICAL: Corresponds to adjacent protons at positions 6 and 7.
Technical Insight: The fingerprint region (600–900 cm⁻¹) is the primary tool for differentiation. The 5-substituted indane system behaves spectroscopically as a 1,2,4-trisubstituted benzene . This results in a specific pattern of OOP bends (one isolated H, two adjacent H's) that is distinct from monosubstituted analogs.
Comparative Analysis: Target vs. Alternatives
In a development context, this compound is often evaluated against its precursors (purity check) or its structural analogs (substitution check).
Scenario A: Target vs. Precursor (Indane)
Differentiation: The precursor, Indane, is a pure hydrocarbon.
Key Indicator: The appearance of the C=O stretch (1710 cm⁻¹) and the broad O–H band (2500–3300 cm⁻¹) in the target molecule provides immediate, binary confirmation of the reaction's success (e.g., Friedel-Crafts acylation followed by reduction).
Scenario B: Target vs. Analog (4-Phenylbutanoic Acid)
Context: 4-Phenylbutanoic acid lacks the fused cyclopentane ring (it is a monosubstituted benzene).
Differentiation Strategy:
Fingerprint Region (The "Smoking Gun"):
4-Phenylbutanoic Acid (Monosubstituted): Shows two strong peaks at ~690 cm⁻¹ (ring deformation) and ~730-770 cm⁻¹ (5 adjacent H's).
Target (Indanyl - 1,2,4-Trisubstituted): Lacks the 690 cm⁻¹ peak.[4] Instead, it shows the 800-820 cm⁻¹ and 870-890 cm⁻¹ pattern.
Aliphatic Region: The Target has a higher ratio of methylene (CH₂) peaks due to the fused cyclopentane ring, often resulting in broader/more intense absorption in the 2850–2900 cm⁻¹ range compared to the phenyl analog.
Experimental Protocol: Validated Method
To ensure reproducible spectra for this solid acid, the KBr Pellet Method is the gold standard for resolution, though ATR (Attenuated Total Reflectance) is acceptable for routine screening.
Methodology:
Sample Prep: Grind 1–2 mg of dry 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid with 200 mg of spectroscopic-grade KBr.
Pellet Formation: Press at 8–10 tons for 2 minutes to form a transparent disc. Note: Ensure the sample is dry; moisture will exaggerate the O-H region.
Acquisition: Scan range 4000–400 cm⁻¹; Resolution 4 cm⁻¹; 32 scans.
Validation: Verify the baseline is flat >3600 cm⁻¹. If noisy, re-dry the KBr.
Visualizing the Structural Logic
The following diagram illustrates the synthesis pathway and the spectroscopic "checkpoints" used to validate the transformation from Indane to the Target Acid.
Caption: Synthesis workflow and spectroscopic checkpoints. Note the critical differentiation between the Target and its Analog based on aromatic substitution patterns in the fingerprint region.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for 1,2,4-trisubstituted benzene assignments).
NIST Chemistry WebBook. Infrared Spectrum of 4-Phenylbutanoic Acid. National Institute of Standards and Technology.[5] Available at: [Link] (Used as the primary comparative analog reference).
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
Technical Guide: HPLC Profiling of 4-(2,3-dihydro-1H-inden-5-yl)butanoic Acid
This guide provides a technical analysis of the HPLC retention behavior and method development for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (also known as 4-(5-indanyl)butanoic acid). This compound is a critical interm...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the HPLC retention behavior and method development for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid (also known as 4-(5-indanyl)butanoic acid). This compound is a critical intermediate in the Haworth synthesis of tricyclic pharmaceutical scaffolds, typically formed via the reduction of 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid.
Executive Summary & Compound Profile
Objective: To establish a robust HPLC retention time reference and purity profiling method for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, distinguishing it from its keto-precursor and potential regioisomers.
Chemical Class: Lipophilic Carboxylic Acid / Indane Derivative
Molecular Formula: C₁₃H₁₆O₂
Key Physicochemical Property: The molecule possesses a non-polar indane core (lipophilic) and a polar carboxylic acid tail. The pKa is approximately 4.7–4.8 .
Chromatographic Challenge: Preventing peak tailing caused by the carboxylic acid moiety while maintaining resolution from the structurally similar 4-oxo intermediate.
This protocol serves as the primary reference for retention time determination. The use of an acidic mobile phase is mandatory to suppress the ionization of the carboxylic acid, ensuring the analyte exists in its neutral (protonated) form for consistent retention and sharp peak shape.
Chromatographic Conditions
Parameter
Setting
Rationale
Column
C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm
Provides strong hydrophobic interaction for the indane core.
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.7)
Suppresses silanol activity and keeps analyte protonated ().
Mobile Phase B
Acetonitrile (ACN)
ACN offers lower viscosity and sharper peaks than Methanol for aromatics.
Flow Rate
1.0 mL/min
Standard flow for 4.6 mm ID columns.
Column Temp
30°C
Maintains reproducible kinetics.
Detection (UV)
210 nm (Sensitivity), 265 nm (Selectivity)
210 nm detects the carbonyl/backbone; 265 nm is specific to the indane aromatic system.
Injection Vol
10 µL
Standard load.
Gradient Program
0.0 min: 30% B (Initial hold to elute polar impurities)
10.0 min: 90% B (Linear ramp to elute the target lipophilic acid)
12.0 min: 90% B (Wash)
12.1 min: 30% B (Re-equilibration)
Reference Retention Data (Relative)
4-oxo-intermediate: Elutes earlier (more polar due to ketone).
Target (Reduced Acid): Elutes later (Reference
approx. 8.5 – 9.5 min in this gradient).
Indane (Starting Material): Elutes latest (no polar acid group).
Comparative Analysis: C18 vs. Phenyl-Hexyl
For complex mixtures containing regioisomers (e.g., substitution at position 4 vs. 5 on the indane ring), a standard C18 column may provide insufficient selectivity.
Feature
Standard C18 (Alkyl)
Phenyl-Hexyl (Aromatic)
Mechanism
Hydrophobic Interaction (Dispersive)
Hydrophobic + Interaction
Selectivity
Separates primarily by hydrophobicity (carbon count).
Separates based on aromatic electron density and ring substitution patterns.
Separation of positional isomers (4-yl vs 5-yl) and aromatic impurities.
Peak Shape
Excellent for neutral species.
May show slight broadening if interaction is too strong.
Recommendation
Primary Choice for general purity.
Secondary Choice if isomer resolution < 1.5.
Experimental Workflow & Decision Logic
The following diagram illustrates the logical flow for method development and troubleshooting, ensuring self-validating protocols.
Figure 1: Decision matrix for optimizing the HPLC separation of indane-carboxylic acids.
Synthesis & Impurity Context
Understanding the origin of the compound is essential for identifying potential impurity peaks in the chromatogram.
Figure 2: Chemical pathway showing relative elution order of common process impurities.
Detailed Protocol: Retention Time Validation
To generate authoritative retention time data in your specific laboratory environment, follow this self-validating protocol.
Step 1: System Suitability Solution Preparation
Stock A (Target): Weigh 10 mg of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid reference standard. Dissolve in 10 mL ACN.
Stock B (Precursor): Weigh 10 mg of 4-(2,3-dihydro-1H-inden-5-yl)-4-oxo butanoic acid (if available) or Indane.
Mix: Combine 100 µL Stock A + 100 µL Stock B + 800 µL Mobile Phase A.
Step 2: Data Acquisition
Equilibrate the column with Mobile Phase A:B (70:30) for 30 minutes.
Run the gradient described in Section 2.
Acceptance Criteria:
Resolution (
): > 2.0 between Target and Precursor.
Tailing Factor (
): 0.8 < < 1.5 for the Target peak.
Retention Time Precision: %RSD < 0.5% for 5 replicate injections.
Step 3: Reporting
Calculate the Relative Retention Time (RRT) relative to the Target peak.
Precursor (Oxo-acid) RRT: ~0.85
Target Acid RRT: 1.00
Indane Dimer/Non-polar impurities RRT: >1.50
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for RP-HPLC mechanism of organic acids).
BenchChem. (2025).[4] HPLC Analysis of Carboxylic Acid Intermediates. Retrieved from (General protocol for lipophilic acid analysis).
PubChem. (2025). Compound Summary: 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid.[1][2] National Library of Medicine. Retrieved from [Link]
Shimadzu Application Data.Analysis of Non-Steroidal Anti-Inflammatory Drugs (Acidic Compounds) by HPLC. (Analogous method for aryl-alkanoic acids).
A Comparative Guide to Purity Validation Methods for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid
Introduction: The Criticality of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's safety and efficacy....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of a drug product's safety and efficacy. The compound 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, a molecule with potential applications as a synthetic intermediate or a novel therapeutic agent, is no exception. Its purity is not merely a quality metric; it is a critical determinant of its pharmacological and toxicological profile. Impurities, even at trace levels, can originate from starting materials, by-products of the synthesis, or degradation products, and may possess undesirable biological activity.[1]
Therefore, establishing the purity of a drug substance like 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid requires a robust, multi-faceted analytical strategy. This guide provides an in-depth comparison of the principal analytical methodologies for purity validation, grounded in established scientific principles and regulatory expectations. We will explore the causality behind experimental choices, present comparative data, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate methods for their intended purpose. The validation of these analytical procedures is paramount to demonstrate their suitability, a requirement underscored by international guidelines such as ICH Q2(R1).[2][3][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for purity and impurity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and quantitative accuracy.[5] For 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, its inherent aromaticity (the indane moiety) provides a strong UV chromophore, making UV detection a straightforward and sensitive choice.
Principle of Separation
The molecule possesses both a non-polar hydrocarbon backbone (the indane ring system) and a polar functional group (the carboxylic acid). This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[6] The analyte and its impurities are separated based on their differential partitioning between the stationary and mobile phases. More non-polar compounds interact more strongly with the stationary phase and thus elute later.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a robust starting point for the purity analysis of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, designed in accordance with pharmacopeial standards such as USP General Chapter <621>.[7][8][9]
Step 1: System Preparation
Chromatograph: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is selected for its versatility and proven performance with aromatic carboxylic acids.[10][11]
Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Column Temperature: 30 °C to ensure reproducible retention times.
Flow Rate: 1.0 mL/min.
Step 2: Sample and Standard Preparation
Standard Solution: Accurately weigh and dissolve a reference standard of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.
Sample Solution: Prepare the test sample at the same concentration as the standard.
Spiked Sample: Prepare a sample spiked with known impurities (if available) to verify peak identification and resolution.
Step 3: Chromatographic Run
Injection Volume: 10 µL.
Detection Wavelength: Monitor at a wavelength where the indane chromophore has maximum absorbance (e.g., ~220 nm or 265 nm), determined by a DAD scan.
Gradient Elution: A gradient is employed to ensure elution of both polar and non-polar impurities within a reasonable runtime.
0-2 min: 30% B
2-15 min: 30% to 95% B
15-18 min: Hold at 95% B
18-18.1 min: 95% to 30% B
18.1-25 min: Hold at 30% B (equilibration)
Step 4: Data Analysis
Purity Calculation: The purity of the main peak is typically determined by the area percent method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability: Before sample analysis, inject the standard solution multiple times to verify system suitability parameters (e.g., tailing factor < 2.0, theoretical plates > 2000, and %RSD of peak area < 2.0%).[12]
Workflow for RP-HPLC Purity Validation
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile and Derivatizable Impurities
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Given that 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid has a carboxylic acid group, it is not sufficiently volatile for direct GC analysis. However, GC-MS becomes an invaluable tool for identifying and quantifying volatile organic impurities or for analyzing the API itself after chemical derivatization.[6][13] Derivatization converts the polar carboxylic acid into a more volatile and thermally stable ester, allowing it to traverse the GC column.[14][15][16]
Principle of Separation and Detection
In GC, a gaseous mobile phase carries the volatilized sample through a capillary column containing a stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. Coupling GC with a Mass Spectrometer (MS) provides a second dimension of analysis. The MS fragments the eluting compounds into characteristic ions, yielding a mass spectrum that acts as a "molecular fingerprint" for definitive identification.[17]
Experimental Protocol: GC-MS with Derivatization
Step 1: Derivatization
Accurately weigh ~1 mg of the sample into a vial.
Add 200 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Add 200 µL of a suitable solvent like Pyridine or Acetonitrile.
Seal the vial and heat at 70 °C for 30 minutes to convert the carboxylic acid to its trimethylsilyl (TMS) ester.
Step 2: System Preparation
GC-MS System: A GC equipped with a split/splitless injector coupled to a Mass Spectrometer (e.g., a quadrupole analyzer).
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Injector Temperature: 250 °C.
Step 3: Chromatographic Run
Injection Volume: 1 µL (with a split ratio, e.g., 20:1, to avoid overloading).
Oven Temperature Program:
Initial: 100 °C, hold for 2 minutes.
Ramp: 20 °C/min to 300 °C.
Final Hold: Hold at 300 °C for 5 minutes.
MS Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 550.
Source Temperature: 230 °C.
Step 4: Data Analysis
Identify the main peak corresponding to the TMS-derivatized API by its retention time and mass spectrum.
Identify impurity peaks by comparing their mass spectra against libraries (e.g., NIST) or by manual interpretation of fragmentation patterns.
Quantify using the area percent method on the Total Ion Chromatogram (TIC).
Workflow for GC-MS Purity Validation
Caption: Workflow for GC-MS analysis with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Absolute Quantification
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also serve as a primary method for purity assessment through quantitative NMR (qNMR).[18] Unlike chromatographic techniques that rely on the response factor of a detector, qNMR can provide a direct measure of purity against a certified internal standard without the need for a reference standard of the API itself.[19]
Principle of Quantification (qNMR)
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In a ¹H NMR spectrum, by comparing the integral of a unique, well-resolved proton signal from the analyte with the integral of a signal from a known amount of a certified internal standard, the absolute quantity and thus the purity of the analyte can be determined.[20]
Experimental Protocol: Quantitative ¹H NMR
Step 1: Sample Preparation
Accurately weigh ~10 mg of the 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid sample.
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard must have proton signals that do not overlap with the analyte signals.
Dissolve both the sample and the standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
Step 2: NMR Acquisition
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Experiment: A standard quantitative ¹H NMR experiment.
Key Parameters:
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified to allow for full relaxation and accurate integration.
Acquire a sufficient number of scans for a good signal-to-noise ratio (>300:1 for signals of interest).
Liquid Chromatography-Mass Spectrometry (LC-MS): For High-Sensitivity Impurity Identification
LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[1][5][21] It is the definitive technique for identifying unknown impurities.[22] High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, can provide highly accurate mass measurements, enabling the determination of elemental compositions for both the parent drug and its impurities.[23]
Principle of Identification
An MS-compatible HPLC method (using volatile mobile phase modifiers like formic acid or ammonium acetate) separates the compounds.[21] The eluent is then introduced into the MS source (typically Electrospray Ionization, ESI), where molecules are ionized. The mass spectrometer measures the mass-to-charge ratio (m/z) of these ions. By obtaining an accurate mass of an impurity, its molecular formula can be proposed. Further structural information can be obtained via tandem MS (MS/MS), where the impurity ion is fragmented to reveal its substructures.[1]
Comparison of Purity Validation Methods
The selection of an analytical method is a strategic decision based on the specific requirements of the analysis. The table below provides a comparative summary of the discussed techniques for the purity validation of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid.
There is no single "best" method for purity validation; rather, a complementary suite of techniques provides a complete and trustworthy purity profile for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid.
For Routine Quality Control (QC) and Lot Release:RP-HPLC with UV detection is the method of choice. It is robust, precise, and cost-effective for quantifying the API and known impurities. Its validation according to ICH Q2(R1) guidelines is straightforward.[2]
For Identifying Unknown Impurities:LC-HRMS is indispensable. During process development and forced degradation studies, it provides the molecular formula and structural fragments needed to elucidate unknown impurity structures.[21][22]
For Assessing Volatile/Residual Solvent Impurities:GC-MS is the required technique. It is also a valuable secondary assay for the API itself, provided a robust derivatization protocol is established.
For Primary Purity Assignment of a Reference Standard:Quantitative NMR (qNMR) is the gold standard. It provides an absolute purity value without the need for a pre-existing, characterized standard of the same compound, making it fundamental for certifying new reference materials.
By strategically deploying these methods, researchers and drug developers can build a comprehensive data package that ensures the purity, quality, and safety of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, satisfying both scientific rigor and regulatory requirements.
References
Netpharmalab. (2025, March 10). Mass Spectrometry in Drug Development Applications.
Yang, M. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95.
Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>.
USP-NF. (2023, November 1). <621> Chromatography.
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
U.S. Pharmacopeia. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY.
Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics.
LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?.
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (n.d.). Quality Guidelines.
Journal of Forensic Sciences. (2023, June 7).
Analytical Chemistry. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
ResearchGate. (2025, August 6).
ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
Molecules. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
ResearchGate. (n.d.). Strategies for organic impurity quantification by 1H NMR spectroscopy: Constrained total-line-shape fitting. Request PDF.
Google Patents. (n.d.). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
University of Manchester. (2016, June 24). New NMR Tools for Impurity Analysis. Research Explorer.
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
Theseus. (2021, October 11).
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.
A Guide to the Safe Handling of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid in a Research Environment
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as 4-(2,3-dihydro-1H-in...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid, requires a meticulous and informed approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind our safety protocols. Our goal is to build a foundation of trust and to be your preferred source for laboratory safety and chemical handling information.
The Occupational Safety and Health Administration (OSHA) mandates that all laboratory employers establish written procedures, training programs, and regular equipment inspections to ensure chemical exposure is kept well below permissible limits.[1] This guide is designed to be a component of a comprehensive Chemical Hygiene Plan (CHP), which should be tailored to the specific hazards present in your laboratory.[2][3]
Understanding the Hazard: A Risk-Based Approach
While a specific Safety Data Sheet (SDS) for 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid may not be readily available, its chemical structure as a carboxylic acid informs our initial hazard assessment. Carboxylic acids are generally weak acids, but they can still be corrosive and pose other hazards.[4] Therefore, we will adopt the RAMP model for risk assessment and management: R ecognize hazards, A ssess risk, M inimize risk, and P repare for emergencies.[5][6]
Potential Hazards:
Skin and Eye Irritation/Corrosion: Like many carboxylic acids, this compound may cause irritation or burns upon contact with skin and eyes.[7][8]
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[9]
Unknown Toxicity: As a research chemical, the full toxicological profile is likely unknown. Therefore, it should be handled with the assumption that it is a particularly hazardous substance.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is a critical control measure to prevent exposure.[10] The following table summarizes the recommended PPE for handling 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid.
Body Part
PPE Recommendation
Rationale
Eyes/Face
Chemical splash goggles and a face shield.
Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hands
Acid-resistant nitrile gloves.
Nitrile gloves offer good resistance to a range of chemicals, including many acids.[11][12] Always inspect gloves for tears or degradation before use.
Body
A lab coat or chemical-resistant apron.
Provides a barrier against spills and splashes, protecting your skin and personal clothing.
Respiratory
Use in a certified chemical fume hood. A respirator may be necessary for large quantities or if there is a risk of aerosolization.
A fume hood is a primary engineering control to minimize inhalation exposure.[10] If a respirator is needed, it must be NIOSH-approved and part of a comprehensive respiratory protection program.[13][14]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is paramount for ensuring safety and experimental reproducibility.
1. Preparation and Pre-Handling:
Review Documentation: Before beginning any work, thoroughly review this guide and any available chemical safety information.[15]
Designated Work Area: All handling of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid should occur in a designated area within a certified chemical fume hood.[16]
Gather Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
2. Handling the Compound:
Don PPE: Put on all required PPE before entering the designated handling area.
Weighing and Transfer:
Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.
Use small, manageable containers to minimize the risk of spills.[17][18]
When creating solutions, slowly add the acid to the solvent to avoid splashing.
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the chemical, even if gloves were worn.[14]
3. Post-Handling and Storage:
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
Storage: Store 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid in a tightly sealed, properly labeled container.[15] It should be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong bases and oxidizing agents.[8][19] Avoid storing carboxylic acids in metal cabinets due to the risk of corrosion.[4]
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental protection.[20]
1. Waste Segregation:
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and disposable labware, should be placed in a designated, labeled hazardous waste container.
Liquid Waste: Unused solutions containing 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid should be collected in a labeled, compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.[21][22]
Small quantities of dilute acidic aqueous solutions may be neutralized before disposal.[23]
This procedure must be performed in a fume hood with appropriate PPE.
Slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic solution while stirring.
Monitor the pH until it is between 5.5 and 9.5.[20]
The neutralized solution may then be disposed of down the drain with copious amounts of water, in accordance with local regulations.[23]
3. Container Disposal:
Empty containers that held 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid must be triple-rinsed with a suitable solvent.[24] The rinsate should be collected as hazardous waste. After rinsing, the container may be disposed of as regular waste, with the label defaced.
Emergency Preparedness
In the event of an emergency, a swift and informed response is crucial.[10]
Spills:
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
For larger spills, evacuate the area and follow your institution's emergency procedures.
Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[25]
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of 4-(2,3-dihydro-1H-inden-5-yl)butanoic acid.